3-Amino-5-bromophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITPOGKUUPJAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100367-38-2 | |
| Record name | 3-Amino-5-bromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Amino-5-bromophenol: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant methodologies for 3-Amino-5-bromophenol, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines general experimental approaches, and presents the molecular structure as a foundation for further research and application.
Chemical Properties and Structure
This compound is a substituted aromatic compound containing amino, hydroxyl, and bromo functional groups. These groups confer its specific reactivity, making it a valuable intermediate in organic synthesis.[1][2] It is primarily utilized as a building block in the creation of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]
Structural Information
The structural identity of this compound is well-defined by its IUPAC name, SMILES string, and InChIKey.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 100367-38-2 |
| Molecular Formula | C₆H₆BrNO |
| SMILES | OC1=CC(Br)=CC(N)=C1[3] |
| InChI Key | MITPOGKUUPJAPC-UHFFFAOYSA-N[4] |
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that experimental data for several properties, such as melting point, pKa, and solubility, are not widely available in the reviewed literature. The provided boiling point and density are predicted values.
| Property | Value | Source |
| Molecular Weight | 188.02 g/mol | [5][6] |
| Physical State | Solid | [3] |
| Melting Point | Not Available | [3][5] |
| Boiling Point (Predicted) | 319.2 ± 22.0 °C at 760 Torr | [3] |
| Density (Predicted) | 1.768 ± 0.06 g/cm³ | [3] |
| pKa | Not Available | |
| Solubility | Not Available | [3][5] |
| Storage Conditions | Room temperature, sealed in a dry environment | [3] |
Chemical Structure Visualization
The chemical structure of this compound is depicted below. The diagram illustrates the meta-substitution pattern of the amino and bromo groups relative to the hydroxyl group on the benzene ring.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. This compound | C6H6BrNO | CID 18388272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [srdpharma.com]
- 6. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
3-Amino-5-bromophenol CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-5-bromophenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical properties, a representative synthetic protocol, and its applications in research and development.
Core Compound Information
CAS Number: 100367-38-2
Molecular Formula: C₆H₆BrNO
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 188.02 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically ≥97% | [3] |
| Storage Temperature | Room temperature | [3] |
Synthesis of this compound: An Experimental Protocol
The following is a representative three-step experimental protocol for the synthesis of brominated aminophenols, adapted from established methods for similar isomers. This protocol serves as a foundational methodology for researchers.
A Representative Synthetic Workflow
Caption: A representative three-step synthesis of this compound.
Step 1: Diazotization of 3-Amino-5-nitrophenol
-
Dissolve the starting material, 3-amino-5-nitrophenol, in a solution of hydrobromic acid.
-
Cool the mixture to a temperature between 0-10°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled mixture while maintaining the temperature.
-
Continue to stir the reaction mixture for 1-3 hours to ensure the complete formation of the diazonium salt intermediate.
Step 2: Bromination via Sandmeyer Reaction
-
In a separate reaction vessel, prepare a solution of cuprous bromide in hydrobromic acid.
-
Warm this solution to 40-50°C.
-
Add the previously prepared diazonium salt solution dropwise to the heated cuprous bromide solution.
-
After the addition is complete, maintain the reaction mixture at this temperature for a period to facilitate the substitution reaction, leading to the formation of 3-bromo-5-nitrophenol.
-
Cool the mixture to allow for the crystallization of the product, which is then isolated by filtration.
Step 3: Reduction of the Nitro Group
-
Dissolve the 3-bromo-5-nitrophenol solid obtained from the previous step in a mixture of ethanol and water.
-
Add a reducing agent, such as iron powder, to the solution.
-
Heat the reaction mixture to reflux for several hours to facilitate the reduction of the nitro group to an amino group.
-
Upon completion of the reaction, as monitored by a suitable technique like thin-layer chromatography (TLC), the reaction mixture is worked up to isolate the final product, this compound.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both an amino and a hydroxyl group, along with the bromine substituent, allows for a variety of chemical transformations.
Key Application Areas:
-
Pharmaceutical Intermediate: It serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities. The presence of the bromine atom allows for further functionalization through cross-coupling reactions.
-
Agrochemical Synthesis: Used in the development of new pesticides and herbicides where the brominated phenyl moiety is a key structural feature.
-
Material Science: Employed in the synthesis of specialty polymers and dyes.
Logical Workflow for a Research Application
Caption: A logical workflow for the use of this compound in drug discovery.
References
Synthesis of 3-Amino-5-bromophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathways for 3-Amino-5-bromophenol, a valuable intermediate in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of a plausible synthetic route, including detailed experimental protocols and a summary of quantitative data, to assist researchers in its preparation.
Introduction
This compound is an aromatic compound containing amino, hydroxyl, and bromo functional groups. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized chemicals.[1][2] The strategic placement of its functional groups allows for a variety of chemical transformations, including diazotization, acylation, alkylation, and coupling reactions.[3]
Proposed Synthesis Pathway
A direct and regioselective synthesis of this compound from simple, readily available precursors like 3-bromophenol or 3-nitrophenol is challenging due to the directing effects of the substituents, which do not favor the desired 1,3,5-substitution pattern. Therefore, a two-step synthetic route is proposed, commencing with a precursor that facilitates the desired regiochemistry, followed by the reduction of a nitro group to the target amine.
The most plausible pathway involves the synthesis of the key intermediate, 3-bromo-5-nitrophenol, followed by its reduction.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-nitrophenol from 3,5-Dinitrophenol (Selective Reduction)
This initial step involves the selective reduction of one of the two nitro groups of 3,5-dinitrophenol. This can be achieved using sodium sulfide or ammonium sulfide in a controlled manner.
Materials:
-
3,5-Dinitrophenol
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or Ammonium sulfide solution
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dinitrophenol in a mixture of ethanol and water.
-
Prepare a solution of sodium sulfide nonahydrate in water.
-
Slowly add the sodium sulfide solution to the solution of 3,5-dinitrophenol at room temperature with vigorous stirring. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and then neutralize with a saturated solution of sodium bicarbonate.
-
Recrystallize the crude 3-amino-5-nitrophenol from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
Step 2: Synthesis of 3-Bromo-5-nitrophenol from 3-Amino-5-nitrophenol (Sandmeyer Reaction)
This step utilizes a Sandmeyer reaction to replace the amino group of 3-amino-5-nitrophenol with a bromine atom.
Materials:
-
3-Amino-5-nitrophenol
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 3-amino-5-nitrophenol in aqueous hydrobromic acid in a flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-5-nitrophenol.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound from 3-Bromo-5-nitrophenol (Reduction)
The final step involves the reduction of the nitro group of 3-bromo-5-nitrophenol to an amino group. Several methods are effective for this transformation, with the use of iron powder in the presence of an acid or ammonium chloride being a common and cost-effective choice.
Materials:
-
3-Bromo-5-nitrophenol
-
Iron powder
-
Ammonium chloride (NH₄Cl) or Acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
Procedure (using Iron powder and Ammonium chloride):
-
In a round-bottom flask, suspend 3-bromo-5-nitrophenol and ammonium chloride in a mixture of ethanol and water.
-
Heat the mixture to reflux and then add iron powder portion-wise with vigorous stirring. The reaction is exothermic.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.[4]
-
Once the reaction is complete, cool the mixture and make it basic by adding a solution of sodium carbonate or sodium bicarbonate.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of aminophenols from nitrophenols via reduction, based on analogous reactions reported in the literature. Yields for the specific synthesis of this compound may vary depending on the exact reaction conditions and scale.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3 | Nitro Reduction | Fe, NH₄Cl | Ethanol/Water | Reflux | 2-6 | ~90 |
| 3 | Nitro Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 1-3 | >90 |
| 3 | Nitro Reduction | H₂, Pd/C | Methanol | Room Temp | 1-4 | >95 |
Note: The yields are based on general procedures for nitro group reductions and may not be specific to 3-bromo-5-nitrophenol.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of this compound.
References
Spectroscopic Data and Analysis of 3-Amino-5-bromophenol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Amino-5-bromophenol (CAS No. 100367-38-2). Designed for researchers, scientists, and professionals in drug development, this document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following data has been generated using validated prediction models. These values provide a reliable estimation for the characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.88 | t (J=1.9 Hz) | 1H | H-4 |
| 6.63 | t (J=2.0 Hz) | 1H | H-2 |
| 6.35 | t (J=2.0 Hz) | 1H | H-6 |
Solvent: DMSO-d₆
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| 159.4 | C-1 (C-OH) |
| 150.2 | C-3 (C-NH₂) |
| 122.5 | C-5 (C-Br) |
| 111.3 | C-6 |
| 109.5 | C-4 |
| 102.7 | C-2 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H, N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1620-1580 | Strong | Aromatic C=C stretching, N-H bending |
| 1480-1440 | Medium | Aromatic C=C stretching |
| 1350-1250 | Strong | C-O stretching |
| 1200-1000 | Medium | C-N stretching |
| 850-750 | Strong | C-H out-of-plane bending |
| 600-500 | Medium | C-Br stretching |
Mass Spectrometry (MS) (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 187/189 | 100 | [M]⁺ (Molecular ion with Br isotopes) |
| 108 | Moderate | [M - Br]⁺ |
| 80 | Moderate | [C₆H₄O]⁺ |
| 53 | Low | [C₄H₅]⁺ |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for aromatic compounds like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For a solid sample, the KBr pellet method is common. Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Solubility and Stability of 3-Amino-5-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Amino-5-bromophenol (CAS No. 100367-32-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While specific experimental data for this compound is not extensively available in public literature[2][3], this document extrapolates its likely properties based on fundamental chemical principles and outlines detailed experimental protocols for its empirical determination.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol .[1][4] Its structure, featuring an amino group, a hydroxyl group, and a bromine atom on a benzene ring, dictates its physicochemical properties.
| Property | Value/Information | Source |
| CAS Number | 100367-38-2 | [4][5][6] |
| Molecular Formula | C₆H₆BrNO | [1][2][4] |
| Molecular Weight | 188.02 g/mol | [1][2] |
| Physical State | Solid | [2] |
| Predicted Boiling Point | 319.2 ± 22.0 °C at 760 Torr | [2] |
| Predicted Density | 1.768 ± 0.06 g/cm³ at 20 °C | [2] |
| Storage Conditions | Sealed in dry, room temperature (20 to 22 °C) | [2] |
Solubility Profile
Predicted Solubility:
| Solvent Type | Predicted Solubility | Rationale |
| Water | Sparingly soluble to slightly soluble. | The polar amino and hydroxyl groups can form hydrogen bonds with water. However, the bulky bromine and the benzene ring may limit extensive solubility. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely soluble. | These solvents can dissolve both polar and nonpolar substances.[8] |
| Alcohols (e.g., Methanol, Ethanol) | Likely soluble. | Alcohols have both polar and nonpolar characteristics, making them good solvents for many organic compounds. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Likely insoluble or sparingly soluble. | The polar functional groups will hinder dissolution in nonpolar solvents. |
| Aqueous Acids (e.g., dilute HCl) | Increased solubility compared to water. | The basic amino group will be protonated to form a more soluble ammonium salt. |
| Aqueous Bases (e.g., dilute NaOH) | Increased solubility compared to water. | The acidic phenolic hydroxyl group will be deprotonated to form a more soluble phenoxide salt.[7] |
Stability Profile
While specific stability studies are not published, general knowledge of substituted phenols and anilines allows for an estimation of the stability of this compound. The recommended storage in a dry, sealed container at room temperature suggests it is relatively stable under these conditions.[2]
Factors Influencing Stability:
-
Oxidation: Phenols and anilines are susceptible to oxidation, which can be accelerated by air, light, and the presence of metal ions. This can lead to discoloration and degradation.
-
pH: The compound is expected to be more stable in neutral or slightly acidic conditions. Strong bases could promote oxidation.
-
Temperature: As with most organic compounds, elevated temperatures can lead to decomposition.
-
Light: Exposure to UV light may cause degradation. It is advisable to store the compound in a light-protected container.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol 1: Determination of Aqueous and Organic Solvent Solubility
This protocol uses the "excess solid" method, which is considered a reliable approach for generating high-quality solubility data.[8]
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, DMSO, hexane, buffered solutions at various pH).
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10] A calibration curve with known concentrations of this compound should be used for accurate quantification.
Protocol 2: Stability Assessment under Stressed Conditions
This protocol outlines a forced degradation study to identify potential degradation pathways and establish stability-indicating methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the solid compound at a temperature below its melting point (e.g., 80°C).
-
Photostability: Expose the solution to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before dilution.
-
Analysis: Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). The peak purity of the parent compound should be monitored using a photodiode array (PDA) detector.
Visualizations
Logical Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a research compound like this compound.
Caption: A logical workflow for assessing solubility and stability.
Conceptual Pathway for pH-Dependent Solubility
This diagram illustrates how the solubility of an amphoteric compound like this compound is influenced by pH.
Caption: pH's effect on the solubility of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. This compound [srdpharma.com]
- 4. appchemical.com [appchemical.com]
- 5. This compound | 100367-38-2 [sigmaaldrich.com]
- 6. en.huatengsci.com [en.huatengsci.com]
- 7. chem.ws [chem.ws]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere [mdpi.com]
- 10. epa.gov [epa.gov]
The Versatile Building Block: A Technical Guide to 3-Amino-5-bromophenol in Chemical Research
For Immediate Release
[City, State] – 3-Amino-5-bromophenol, a substituted aromatic amine, is a key intermediate in the landscape of chemical synthesis, offering a versatile scaffold for the development of a wide array of complex organic molecules. This technical guide provides an in-depth overview of its properties, synthesis, and burgeoning applications in pharmaceutical and materials science research, tailored for researchers, scientists, and drug development professionals. Its unique trifunctional nature, possessing amino, hydroxyl, and bromo groups, allows for a diverse range of chemical transformations, making it a valuable starting material for novel compound libraries.
Core Chemical and Physical Properties
This compound, with the chemical formula C₆H₆BrNO, is a solid at room temperature.[1] A comprehensive summary of its key properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| CAS Number | 100367-38-2 | [1] |
| Appearance | Solid | |
| Storage Temperature | Room temperature | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general understanding can be gleaned from the synthesis of its isomer, 3-amino-4-bromophenol. A patented method for this isomer involves a three-step process, which can be conceptually adapted.[2]
A plausible synthetic workflow for producing substituted aminophenols is outlined below. This process typically begins with a nitrated precursor, which then undergoes bromination and subsequent reduction to yield the final aminophenol product.
Figure 1: Conceptual workflow for the synthesis of aminophenols.
Key Applications in Chemical Synthesis
The reactivity of the amino, hydroxyl, and bromo functional groups makes this compound a versatile building block in organic synthesis. It is particularly valuable as an intermediate for pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1] The presence of a bromine atom opens the door to a variety of powerful cross-coupling reactions, which are fundamental in modern drug discovery and materials science.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the construction of complex molecular architectures from simple precursors.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester, catalyzed by a palladium complex, to form a biaryl structure. The amino and hydroxyl groups can be protected if necessary, depending on the reaction conditions and the nature of the coupling partner.
Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling this compound with an amine in the presence of a palladium catalyst. This is a key transformation for the synthesis of complex diarylamines and other nitrogen-containing heterocycles.
The general workflow for these coupling reactions is depicted below.
Figure 2: General workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Synthesis of Bioactive Molecules and Heterocycles
The functional groups of this compound serve as anchor points for the synthesis of a variety of heterocyclic compounds, many of which are scaffolds for biologically active molecules. For instance, the amino and hydroxyl groups can participate in condensation reactions with various electrophiles to form heterocycles like benzoxazoles or other fused ring systems.
Experimental Protocols
Conceptual Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added.
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conceptual Protocol for Buchwald-Hartwig Amination:
-
In a glovebox, a reaction tube is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equivalents), a suitable ligand (e.g., XPhos, 0.02-0.1 equivalents), and a base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
This compound (1 equivalent) and the desired amine (1.2 equivalents) are added, followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
The reaction tube is sealed and heated to the appropriate temperature (e.g., 80-120 °C) with stirring for the required time (e.g., 4-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired product.
Future Directions
The utility of this compound as a versatile intermediate is clear. Future research will likely focus on the development and optimization of synthetic routes to novel derivatives with potential applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapies. Furthermore, its application in the synthesis of advanced polymers and functional dyes remains an area ripe for exploration. The continued investigation into the reactivity of this trifunctional building block will undoubtedly lead to the discovery of new and valuable chemical entities.
References
An In-depth Technical Guide on the Health and Safety of 3-Amino-5-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 3-Amino-5-bromophenol (CAS No. 100367-38-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Due to its reactive nature, a thorough understanding of its properties and associated hazards is crucial for safe handling in a laboratory and research environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various experimental conditions.
| Property | Value |
| Molecular Formula | C₆H₆BrNO[1][3] |
| Molecular Weight | 188.02 g/mol [1] |
| Physical State | Solid[4] |
| Appearance | Dark yellow liquid or solid[5] |
| Melting Point | 30 - 32 °C / 86 - 89.6 °F[5] |
| Boiling Point | 236 °C / 456.8 °F @ 760 mmHg[5] |
| Flash Point | > 110 °C / > 230 °F[5] |
| Vapor Pressure | 0.024 hPa @ 25 °C[5] |
| Storage Temperature | Room temperature[1] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS hazard statements.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[4] |
Signal Word: Warning[4]
Toxicological Information
While specific toxicological studies on this compound are limited, data on the related compound 3-aminophenol suggests moderate acute oral toxicity.[6] Signs of toxicity in animal studies with 3-aminophenol included hypoactivity, sedation, piloerection, and dyspnea.[6] It is crucial to handle this compound with appropriate protective measures to avoid exposure.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when working with this compound. The following workflow outlines the essential steps for safe handling in a laboratory setting.
First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures should be taken:
-
After Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult, seek immediate medical attention.
-
After Skin Contact: Wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
After Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[5]
Spills and Disposal
In case of a spill, ensure adequate ventilation and use personal protective equipment.[5] Absorb the spill with inert material and place it in a suitable, closed container for disposal.[5] Dispose of the contents and container to an approved waste disposal plant.[5]
Logical Relationship of Hazard Information
The following diagram illustrates the relationship between the chemical's properties and the necessary safety precautions.
References
Commercial Availability and Synthetic Utility of 3-Amino-5-bromophenol for Pharmaceutical Research
For researchers, scientists, and drug development professionals, 3-Amino-5-bromophenol is a readily available key starting material for the synthesis of a variety of bioactive molecules. This technical guide provides an overview of its commercial suppliers, a detailed experimental protocol for its application in the synthesis of Selective Androgen Receptor Modulators (SARMs), and a visualization of the synthetic pathway.
Commercial Suppliers
This compound (CAS No. 100367-38-2) is available from several commercial chemical suppliers. The purity and quantity offered may vary, and researchers should consult the respective company catalogs for the most up-to-date information. A summary of some prominent suppliers is provided in the table below.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥98% | Inquire |
| Huateng Pharma | Inquire | R&D, pilot, and commercial scales |
| SRD Pharma | In-house | 10mg, 50mg, 100mg |
| Sunway Pharm | 97% | 100mg, 250mg, 1g |
Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)
This compound serves as a crucial building block in the synthesis of nonsteroidal SARMs. These compounds are of significant interest in drug development for their potential to provide the therapeutic benefits of androgens with reduced side effects. The following experimental protocol details a representative synthesis of a SARM intermediate, showcasing the utility of this compound.
Experimental Protocol: Synthesis of a SARM Intermediate
This protocol is adapted from established methods in medicinal chemistry for the synthesis of SARM candidates.
Materials:
-
This compound
-
(R)-3-bromo-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide (Intermediate R-3)
-
Potassium carbonate (K₂CO₃)
-
2-Butanone
-
Benzyltributylammonium chloride
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chiral intermediate (R)-3-bromo-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide in 2-butanone (approximately 20 mL per 0.5 g of the intermediate).
-
Addition of Reagents: To this solution, add 1.5 molar equivalents of this compound, 2 molar equivalents of potassium carbonate (K₂CO₃), and 0.1 molar equivalents of benzyltributylammonium chloride, which acts as a phase-transfer catalyst.
-
Reaction Conditions: The reaction mixture is stirred at reflux under an inert argon atmosphere for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, R-3.
-
Work-up: Upon completion, the reaction mixture is evaporated to dryness using a rotary evaporator.
-
Purification: The resulting residue is purified by silica gel column chromatography to yield the desired SARM intermediate.
Synthetic Pathway Visualization
The following diagram illustrates the key synthetic step described in the experimental protocol, where this compound is coupled with a chiral intermediate to form the core structure of a selective androgen receptor modulator.
Caption: Synthetic pathway for a SARM intermediate.
Historical Context of 3-Amino-5-bromophenol Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromophenol is a valuable substituted aromatic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both an amino and a hydroxyl group, along with the presence of a bromine atom, allows for diverse chemical modifications, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the historical context of this compound synthesis, detailing plausible synthetic methodologies, experimental protocols, and relevant quantitative data. The information presented is curated to assist researchers and professionals in understanding the foundational chemistry of this important molecule.
Historical Synthetic Approaches
-
Direct Bromination of 3-Aminophenol: A direct approach involving the electrophilic aromatic substitution of the readily available starting material, 3-aminophenol.
-
Multi-step Synthesis via Nitration, Bromination, and Reduction: A more controlled, multi-step sequence starting from a simple aromatic precursor, which allows for greater regiochemical control.
This guide will delve into the technical details of both approaches.
Route 1: Direct Bromination of 3-Aminophenol
The direct bromination of 3-aminophenol represents the most straightforward conceptual pathway to this compound. However, this method is fraught with challenges related to regioselectivity. The hydroxyl (-OH) and amino (-NH2) groups are both activating and ortho, para-directing.[2] This leads to a complex mixture of brominated products.
During the reaction, the amino group can be protonated in the presence of acidic byproducts, forming an ammonium group (-NH3+), which is a meta-directing group.[3] This further complicates the regiochemical outcome, potentially leading to a mixture of 2-bromo, 4-bromo, 6-bromo, and various di- and tri-brominated isomers.[3] Historical efforts to control the selectivity of such reactions often involved careful control of reaction conditions and the use of protecting groups.
Logical Workflow for Direct Bromination
Caption: Logical workflow for the direct bromination of 3-aminophenol.
Experimental Protocol (Hypothetical Historical Method)
The following protocol is a plausible reconstruction based on historical laboratory practices for aromatic bromination.
Materials:
-
3-Aminophenol
-
Liquid Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Diatomaceous earth (Celite®)
Procedure:
-
A solution of 3-aminophenol (1 equivalent) in glacial acetic acid is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser.
-
The flask is cooled in an ice bath.
-
A solution of bromine (1 equivalent) in glacial acetic acid is added dropwise to the stirred solution of 3-aminophenol over a period of 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.
-
The mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purification of the crude product to isolate this compound from other isomers would historically have been achieved by fractional crystallization or, in later years, by column chromatography.
Quantitative Data
Due to the formation of multiple isomers, the yield of the desired this compound via direct bromination is expected to be low to moderate.
| Parameter | Value | Reference |
| Starting Material | 3-Aminophenol | Inferred |
| Brominating Agent | Br₂ in Acetic Acid | Inferred |
| Expected Yield | Low to Moderate | [3] |
| Purity (after purification) | Variable | Inferred |
Route 2: Multi-step Synthesis via 5-Bromo-3-nitrophenol
A more controlled and likely higher-yielding historical approach involves a multi-step synthesis starting from a precursor that allows for the sequential introduction of the desired functional groups. A plausible route begins with the nitration of a suitable starting material, followed by bromination, and finally, the reduction of the nitro group to an amine. A likely intermediate in this pathway is 5-bromo-3-nitrophenol.
Synthesis of 5-Bromo-3-nitrophenol
A documented method for the synthesis of 3-bromo-5-nitrophenol starts from 2-amino-5-nitrophenol.[4]
Experimental Protocol:
-
A mixture of 2-amino-5-nitrophenol (48 g, 311 mmol) and N-bromosuccinimide (NBS, 57.6 g, 324 mmol) in acetonitrile (1.75 L) is stirred for 1 hour at room temperature.[4]
-
The solvent is removed under reduced pressure, and the resulting brown precipitate is dissolved in ethanol (1 L).[4]
-
Sulfuric acid (28 ml, 525 mmol) is added, and the mixture is heated to reflux for 30 minutes.[4]
-
Sodium nitrite (53.7 g, 779 mmol) is then added, and the reaction is refluxed for an additional hour.[4]
-
The mixture is concentrated, and the residue is partitioned between water and ethyl acetate.[4]
-
The organic phase is washed sequentially with water, saturated aqueous sodium bicarbonate, and brine, then dried and concentrated.[4]
-
The crude product is purified by column chromatography to yield 3-bromo-5-nitrophenol.[4]
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-nitrophenol | [4] |
| Reagents | NBS, H₂SO₄, NaNO₂ | [4] |
| Yield | 45% | [4] |
Reduction of 5-Bromo-3-nitrophenol
The final step in this synthetic sequence is the reduction of the nitro group of 5-bromo-3-nitrophenol to an amino group. Historically, this transformation was often accomplished using metal/acid combinations (e.g., tin and hydrochloric acid) or catalytic hydrogenation.
Experimental Workflow for Multi-step Synthesis
Caption: Experimental workflow for the multi-step synthesis of this compound.
Experimental Protocol (Reduction):
The following protocol is based on general procedures for the reduction of halogenated nitroaromatic compounds.[1]
Materials:
-
5-Bromo-3-nitrophenol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
Sodium bicarbonate solution
Procedure:
-
To a solution of 5-Bromo-3-nitrophenol (1 equivalent) in ethanol or ethyl acetate, add Tin(II) chloride dihydrate (4-5 equivalents).[1]
-
Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitored by Thin Layer Chromatography).[1]
-
Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the inorganic salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-3-nitrophenol | Inferred |
| Reducing Agent | SnCl₂·2H₂O | [1] |
| Expected Yield | High | [1] |
| Purity (after purification) | >95% | Inferred |
Characterization of this compound
The structural elucidation of this compound would have historically relied on melting point determination and elemental analysis. Modern spectroscopic techniques provide a more detailed characterization.
Spectroscopic Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The aromatic protons would appear as multiplets in the aromatic region (typically 6.0-7.5 ppm), with coupling patterns dictated by their positions relative to the substituents.
-
¹³C NMR: The carbon NMR spectrum would display six signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the electron-donating and withdrawing effects of the substituents.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic (M+2)+ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the amine, and C-Br stretching vibrations.
Conclusion
The synthesis of this compound, a crucial intermediate in modern organic synthesis, has plausible historical roots in fundamental aromatic substitution reactions. While direct bromination of 3-aminophenol presents a conceptually simple but practically challenging route due to a lack of regioselectivity, a multi-step approach involving the synthesis and subsequent reduction of 5-bromo-3-nitrophenol offers a more controlled and likely higher-yielding pathway. This technical guide provides a framework for understanding these historical synthetic strategies, complete with inferred experimental protocols and expected outcomes, to aid researchers in their endeavors. The evolution of synthetic methodologies continues to provide more efficient and selective routes to this and other important chemical building blocks.
References
Methodological & Application
Application Notes and Protocols for 3-Amino-5-bromophenol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Amino-5-bromophenol as a versatile starting material in the synthesis of pharmaceutical intermediates. The protocols focus on its application in the construction of substituted tetrahydroisoquinoline scaffolds, a core motif in many biologically active compounds.
Introduction
This compound is a valuable bifunctional molecule containing amino, hydroxyl, and bromo-substituted aromatic functionalities.[1] This unique combination of reactive groups makes it an attractive starting material for the synthesis of a variety of complex heterocyclic compounds with potential therapeutic applications. Its derivatives have been explored for their potential as kinase inhibitors and other targeted therapies. This document details the synthetic route to a key intermediate, a substituted tetrahydroisoquinoline, derived from this compound, and provides protocols for its synthesis and subsequent reactions.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a precursor for multi-substituted aromatic and heterocyclic scaffolds. The amino group allows for the introduction of various side chains and the formation of heterocyclic rings, while the hydroxyl and bromo groups provide handles for further functionalization, such as etherification, and cross-coupling reactions, respectively.
A significant application lies in the synthesis of tetrahydroisoquinolines, a class of compounds with a broad range of biological activities. The Pictet-Spengler reaction is a powerful tool for the construction of the tetrahydroisoquinoline core from β-arylethylamines.[1][2] By first converting this compound to a suitable phenethylamine derivative, it can be utilized in this key ring-forming reaction.
Experimental Protocols
Protocol 1: Synthesis of a Phenethylamine Derivative from this compound
This protocol describes the conversion of this compound to a key phenethylamine intermediate, which is a prerequisite for the Pictet-Spengler reaction.
Reaction Scheme:
Materials:
-
This compound
-
2-Bromoethanol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-(3-Amino-5-bromophenoxy)ethanol |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Protocol 2: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
This protocol details the synthesis of a substituted tetrahydroisoquinoline from the phenethylamine derivative obtained in Protocol 1.
Reaction Scheme:
Materials:
-
2-(3-Amino-5-bromophenoxy)ethanol (from Protocol 1)
-
An appropriate aldehyde (e.g., formaldehyde, acetaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated aqueous)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(3-Amino-5-bromophenoxy)ethanol (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the aldehyde (1.1 eq) to the solution.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-(3-Amino-5-bromophenoxy)ethanol |
| Product | Substituted Tetrahydroisoquinoline |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >97% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a substituted tetrahydroisoquinoline from this compound.
Signaling Pathway Inhibition
Substituted tetrahydroisoquinolines are known to be effective inhibitors of various protein kinases, which are key components of cellular signaling pathways. For instance, many kinase inhibitors target pathways involved in cell proliferation and survival, which are often dysregulated in cancer.
Caption: Inhibition of a representative kinase signaling pathway by a tetrahydroisoquinoline derivative.
References
Application Notes and Protocols: 3-Amino-5-bromophenol as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromophenol is a valuable bifunctional aromatic compound that serves as a key starting material in the synthesis of a variety of heterocyclic scaffolds. Its structure, featuring a nucleophilic amino group and a hydroxyl group on a brominated benzene ring, allows for diverse cyclization strategies to construct pharmacologically relevant heterocycles. The presence of the bromine atom provides a useful handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. These derivatives are of significant interest due to their potential applications as antimicrobial, anticancer, and anti-inflammatory agents.
This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds using this compound as the key precursor: 6-bromobenzoxazoles and 7-bromophenoxazines.
Synthesis of 6-Bromo-2-substituted-benzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds found in numerous biologically active molecules. The synthesis of 6-bromobenzoxazoles from this compound can be efficiently achieved through a condensation reaction with various aldehydes, followed by an intramolecular cyclization.
General Reaction Scheme:
Scheme 1: General synthesis of 6-bromo-2-substituted-benzoxazoles from this compound.
This protocol describes a general procedure for the synthesis of a 2-aryl-substituted 6-bromobenzoxazole.
Materials:
-
This compound
-
Benzaldehyde
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.88 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).
-
Add polyphosphoric acid (20 g) to the mixture with stirring.
-
Heat the reaction mixture to 180°C and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-bromo-2-phenylbenzoxazole.
Quantitative Data:
The following table summarizes the expected yields and key characterization data for the synthesis of various 6-bromo-2-substituted-benzoxazoles.
| R-group | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| Phenyl | 6-Bromo-2-phenylbenzoxazole | C₁₃H₈BrNO | 274.12 | 85-95 | 128-130 |
| 4-Chlorophenyl | 6-Bromo-2-(4-chlorophenyl)benzoxazole | C₁₃H₇BrClNO | 308.56 | 80-90 | 165-167 |
| 4-Methoxyphenyl | 6-Bromo-2-(4-methoxyphenyl)benzoxazole | C₁₄H₁₀BrNO₂ | 304.14 | 82-92 | 140-142 |
| 2-Thienyl | 6-Bromo-2-(thiophen-2-yl)benzoxazole | C₁₁H₆BrNOS | 280.14 | 75-85 | 115-117 |
Workflow for the Synthesis of 6-Bromo-2-substituted-benzoxazoles
Caption: Synthetic workflow for 6-bromobenzoxazoles.
Synthesis of 7-Bromophenoxazines
Phenoxazines are another important class of tricyclic heterocyclic compounds with diverse biological activities. The synthesis of 7-bromophenoxazines can be achieved through the condensation of this compound with a catechol derivative in the presence of an oxidizing agent.
General Reaction Scheme:
Scheme 2: General synthesis of 7-bromophenoxazines from this compound.
This protocol outlines a potential route for the synthesis of a 7-bromophenoxazine derivative.
Materials:
-
This compound
-
Catechol
-
Potassium ferricyanide(III)
-
Potassium hydroxide
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
Dissolve this compound (1.88 g, 10 mmol) and catechol (1.10 g, 10 mmol) in a mixture of ethanol (50 mL) and water (50 mL) in a round-bottom flask.
-
Add a solution of potassium ferricyanide(III) (6.58 g, 20 mmol) and potassium hydroxide (1.12 g, 20 mmol) in water (50 mL) dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, a precipitate will form. Filter the solid and wash it with cold water.
-
Dry the crude product under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or dichloromethane/hexane).
Quantitative Data:
The following table provides expected data for the synthesis of 7-bromophenoxazin-3-one.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| 7-Bromophenoxazin-3-one | C₁₂H₆BrNO₂ | 276.09 | 60-70 | >250 (decomposes) |
Logical Flow for Phenoxazine Synthesis
Caption: Key steps in 7-bromophenoxazine synthesis.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of various heterocyclic compounds of medicinal and material science interest. The protocols provided herein for the synthesis of 6-bromobenzoxazoles and 7-bromophenoxazines demonstrate the utility of this precursor in generating molecular diversity. The presence of the bromine atom allows for subsequent modifications, making these scaffolds attractive for the development of novel bioactive molecules. Researchers are encouraged to explore the full potential of this compound in the design and synthesis of new heterocyclic entities.
Application of 3-Amino-5-bromophenol in Agrochemical Synthesis: A Review of Potential Applications
Introduction
3-Amino-5-bromophenol is a substituted aromatic amine that holds potential as a versatile building block in the synthesis of novel agrochemicals. Its unique trifunctional nature, featuring an amino group, a hydroxyl group, and a bromine atom on the benzene ring, allows for diverse chemical modifications to generate a wide array of derivatives. The strategic placement of these functional groups can influence the molecule's reactivity and ultimately the biological activity of the final product. While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of pesticides, suggesting its utility as a key intermediate.
This document outlines the potential applications of this compound in the synthesis of herbicides, fungicides, and insecticides, based on established chemical principles and the structure-activity relationships of known agrochemicals. It also provides hypothetical synthetic protocols and discusses potential modes of action that could be targeted.
Potential Applications in Herbicide Synthesis
The chemical structure of this compound provides a scaffold for the synthesis of herbicides that could potentially act on various metabolic pathways in plants. The amino and hydroxyl groups are amenable to reactions such as acylation, etherification, and carbamoylation, which are common steps in the synthesis of many commercial herbicides.
Hypothetical Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor
Protoporphyrinogen oxidase (PPO) inhibitors are a major class of herbicides that block the synthesis of chlorophyll, leading to the accumulation of toxic protoporphyrin IX and subsequent cell death. Many PPO inhibitors feature a substituted phenyl ring. This compound could serve as a precursor for the synthesis of such a herbicide.
Experimental Protocol: Synthesis of a Hypothetical Diphenyl Ether Herbicide
Objective: To synthesize a diphenyl ether derivative from this compound.
Materials:
-
This compound
-
2-chloro-4-(trifluoromethyl)nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-4-(trifluoromethyl)nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diphenyl ether.
Data Presentation:
| Step | Compound Name | Starting Material (g) | Reagent (g/mL) | Product (g) | Yield (%) | Purity (%) |
| 1 | Diphenyl ether derivative | 1.88 (this compound) | 2.48 (2-chloro-4-(trifluoromethyl)nitrobenzene) | Data not available | Data not available | Data not available |
Note: The quantitative data in this table is hypothetical as this is a proposed synthesis.
Logical Workflow for Herbicide Synthesis
Protocols for the N-Acylation of 3-Amino-5-bromophenol: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the N-acylation of 3-amino-5-bromophenol, a critical transformation in the synthesis of pharmaceutical intermediates and other fine chemicals. The protocols outlined below are based on established methodologies for the acylation of aromatic amines, offering robust and reproducible procedures for laboratory applications.
Introduction
This compound is a valuable building block in organic synthesis, featuring three functional groups amenable to further modification. The selective N-acylation of the amino group is a fundamental step in the synthesis of a diverse array of complex molecules. This modification is often employed to install specific functionalities, modulate the electronic properties of the aromatic ring, or to serve as a protecting group in multi-step synthetic sequences. The resulting N-acyl-3-amino-5-bromophenol derivatives are key intermediates in the development of novel therapeutic agents. The inherent difference in nucleophilicity between the amino and hydroxyl groups allows for the selective acylation of the amine under controlled reaction conditions.
Data Presentation: A Comparative Overview of N-Acylation Protocols
The following table summarizes key quantitative data for representative N-acylation reactions of aminophenols. While specific data for this compound is not widely published, the data for the closely related isomer, 4-amino-2-bromophenol, provides a strong predictive basis for expected outcomes.
| Acylating Agent | Product | Starting Material | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity Method | Reference |
| Acetyl Chloride | N-(3-bromo-4-hydroxyphenyl)acetamide | 4-Amino-2-bromophenol | Pyridine | Dichloromethane | 4 | 68 | Column Chromatography | [1] |
| Acetic Anhydride | N-acetyl-4-amino-3-bromobenzoic acid | 4-Amino-3-bromobenzoic acid | Pyridine | Pyridine | 2-4 | High (not specified) | Not specified | [2] |
| Benzoyl Chloride | N-benzoyl-3-aminoacetanilide | 3-Aminoacetanilide | Pyridine | Dichloromethane | 2-4 | High (not specified) | Not specified | [3] |
Experimental Protocols
Two primary protocols for the N-acylation of this compound are presented below. The choice of acylating agent (acyl chloride or acid anhydride) will depend on the desired acyl group, reagent availability, and reaction scale.
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl Chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, slowly add anhydrous pyridine (1.2 eq).
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: N-Acylation using Acetic Anhydride
This protocol provides an alternative method for N-acetylation using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Ethyl Acetate or Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Visualizations
Caption: General reaction scheme for the N-acylation of this compound.
Caption: Experimental workflow for the N-acylation of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Amino-5-bromophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-amino-5-bromophenol with various arylboronic acids. This reaction is a pivotal method for the synthesis of 3-amino-5-arylphenol derivatives, which are important structural motifs in medicinal chemistry and materials science. The protocols outlined are based on established methodologies for structurally similar compounds and provide a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful tool for forming carbon-carbon bonds, enabling the construction of complex biaryl structures from readily available starting materials.[1][2] The reaction typically involves an organoboron compound, such as a boronic acid, and an organic halide coupled in the presence of a palladium catalyst and a base.[1] For substrates like this compound, which contain both an amino and a hydroxyl group, careful selection of reaction conditions is crucial to achieve high yields and avoid potential side reactions. The primary amine functionality can coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle.[3] However, with the appropriate choice of ligands and bases, the reaction can often proceed without the need for protecting groups.[3]
Data Presentation: Representative Reaction Parameters and Expected Yields
The following table summarizes generalized conditions and expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids. These values are extrapolated from reactions with analogous substrates and serve as a guide for experimental design.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 10 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ (3.0) | THF/H₂O (4:1) | 80 | 16 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DMF/H₂O (5:1) | 110 | 8 | 70-80 |
| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 65-75 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound (Conventional Heating)
This protocol provides a standard method for the Suzuki coupling reaction under conventional heating.
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the selected arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-amino-5-arylphenol.
Protocol for Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[3]
Materials and Reagents:
-
Same as the conventional heating protocol, with the addition of a microwave-safe reaction vial with a stir bar.
Procedure:
-
In a microwave-safe vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (2.0 eq.).[3]
-
Add the palladium catalyst.
-
Add the chosen solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the work-up and purification as described in the conventional heating protocol.
Visualizations
References
Application Notes and Protocols: 3-Amino-5-bromophenol in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Amino-5-bromophenol as a versatile starting material for the synthesis of various enzyme inhibitors. While direct synthesis of specific inhibitors from this starting material is not extensively documented in publicly available literature, its chemical structure lends itself to the generation of derivatives targeting several key enzyme families. This document outlines the potential applications, presents representative quantitative data for analogous bromophenol inhibitors, provides detailed experimental protocols for enzyme inhibition assays, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound in Drug Discovery
This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its aromatic structure, substituted with amino, hydroxyl, and bromo functional groups, allows for a variety of chemical modifications, making it an attractive scaffold for the development of bioactive molecules, including enzyme inhibitors. The presence of the bromine atom can enhance binding affinity and selectivity for target enzymes, a common strategy in medicinal chemistry.
Bromophenol derivatives, a class of compounds to which derivatives of this compound belong, have demonstrated inhibitory activity against several classes of enzymes, including:
-
Protein Tyrosine Phosphatase 1B (PTP1B): A key regulator in insulin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity.[2][3][4]
-
Carbonic Anhydrases (CAs): Involved in pH regulation and various physiological processes.[5] CA inhibitors are used to treat glaucoma, epilepsy, and other conditions.
-
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine.[5] AChE inhibitors are used in the management of Alzheimer's disease.
-
Aldose Reductase: An enzyme in the polyol pathway, which is implicated in diabetic complications.
Representative Enzyme Inhibition Data
The following tables summarize the inhibitory activities of various bromophenol derivatives against different enzyme targets. This data, gathered from published research, illustrates the potential of this class of compounds.
Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Bromophenol Derivatives [5]
| Compound | hCA I Ki (nM) | hCA II Ki (nM) |
| Derivative 1 | 2.53 ± 0.25 | 1.63 ± 0.11 |
| Derivative 2 | 25.67 ± 4.58 | 15.05 ± 1.07 |
| Acetazolamide (Control) | 278.8 ± 44.3 | 293.4 ± 46.4 |
Table 2: Inhibition of Acetylcholinesterase (AChE) by Bromophenol Derivatives [5]
| Compound | AChE Ki (nM) |
| Derivative A | 6.54 ± 1.03 |
| Derivative B | 24.86 ± 5.30 |
| Tacrine (Control) | - |
Table 3: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by Bromophenol Derivatives [3][4]
| Compound | PTP1B IC50 (µM) |
| Bromophenol Derivative X | 3.4 |
| Bromophenol Derivative Y | 2.8 |
| Vanadate (Control) | 2.0 |
Experimental Protocols
Proposed Synthesis of a Representative PTP1B Inhibitor from this compound
While a specific synthesis of a PTP1B inhibitor starting directly from this compound is not explicitly detailed in the surveyed literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. The following protocol describes a hypothetical synthesis of a biphenyl ether derivative, a scaffold known to exhibit PTP1B inhibitory activity.
Objective: To synthesize a biphenyl ether derivative from this compound.
Materials:
-
This compound
-
4-Fluoronitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1 eq.) in DMF, add 4-fluoronitrobenzene (1.1 eq.) and K₂CO₃ (2 eq.).
-
Heat the reaction mixture at 100 °C for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the nitro-biphenyl ether intermediate.
-
-
Step 2: Reduction of the Nitro Group
-
Dissolve the nitro-biphenyl ether intermediate (1 eq.) in a mixture of EtOH and water.
-
Add Fe powder (5 eq.) and NH₄Cl (1.2 eq.).
-
Heat the mixture to reflux for 4 hours, monitoring by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot EtOH.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the final amino-biphenyl ether derivative.
-
Protocol for In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This protocol is adapted from established methods for determining the esterase activity of CA.
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA) - Substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Acetazolamide (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of NPA in acetonitrile.
-
Prepare serial dilutions of the test compounds and acetazolamide in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the test compound solution (or DMSO for control).
-
Add 20 µL of the hCA II solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 30 µL of the NPA solution to all wells.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Donepezil or Tacrine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and positive control in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 120 µL of phosphate buffer to each well.
-
Add 20 µL of the DTNB solution.
-
Add 10 µL of the test compound solution (or DMSO for control).
-
Add 20 µL of the AChE solution and mix.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition and IC₅₀ values as described for the CA assay.
-
Signaling Pathways
PTP1B in the Insulin Signaling Pathway
PTP1B is a negative regulator of the insulin signaling pathway.[6][7][8] By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates the downstream signaling cascade that leads to glucose uptake.[9] Inhibition of PTP1B is therefore a therapeutic strategy to enhance insulin sensitivity.
Role of Carbonic Anhydrase in pH Regulation
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH homeostasis in the body.[10][11][12][13]
Acetylcholinesterase in Cholinergic Neurotransmission
Acetylcholinesterase terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[14][15][16][17][18]
Aldose Reductase in the Polyol Pathway
Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, initiating the polyol pathway which contributes to diabetic complications.[19][20][21][22]
Conclusion
This compound represents a promising and versatile starting material for the synthesis of a diverse range of enzyme inhibitors. Its chemical functionalities allow for the generation of derivatives with potential therapeutic applications in metabolic disorders, neurodegenerative diseases, and other conditions. The provided protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of bromophenol-based compounds in medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 2. Medicinal chemistry - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H6BrNO | CID 18388272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors [mdpi.com]
- 8. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors: Synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
- 13. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Sulfonamide-incorporated bis(α-aminophosphonates) as promising carbonic anhydrase inhibitors: Design, synthesis, biological evaluation, and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 20. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carbonic Anhydrase Activity Modulators: Synthesis of Inhibitors and Activators Incorporating 2-substituted-thiazol-4-yl-methyl Scaffolds | Semantic Scholar [semanticscholar.org]
- 22. scbt.com [scbt.com]
Synthesis of Novel Azo Dyes Using 3-Amino-5-bromophenol as a Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of novel azo dyes utilizing 3-Amino-5-bromophenol as a key precursor. Azo dyes are a significant class of organic compounds characterized by the presence of the azo group (-N=N-), which links two aromatic rings. The specific substitution pattern of this compound, featuring an amino group for diazotization, a hydroxyl group, and a bromine atom, allows for the synthesis of a diverse range of novel dye structures with potential applications in textiles, biological staining, and as functional materials.
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: The primary aromatic amino group of this compound is converted into a diazonium salt by treatment with nitrous acid at low temperatures.
-
Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component, typically an electron-rich aromatic compound such as a phenol or an aromatic amine, to form the final azo dye.
Logical Workflow for Novel Azo Dye Synthesis
Caption: General workflow for the two-step synthesis of a novel azo dye.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a novel azo dye, designated as Dye-1, by coupling diazotized this compound with 2-naphthol.
Part 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
Procedure:
-
In a 100 mL beaker, dissolve 1.88 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water. Stir the mixture until a clear solution is obtained.
-
Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
Part 2: Azo Coupling with 2-Naphthol to Synthesize Dye-1
Materials:
-
Diazonium salt solution from Part 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Oven
Procedure:
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this alkaline solution of 2-naphthol in an ice bath to below 5 °C.
-
Slowly add the previously prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the dye precipitate with cold deionized water until the filtrate is neutral.
-
Dry the synthesized dye in an oven at 60-70 °C.
-
For further purification, the crude dye can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
Data Presentation: Characterization of Synthesized Azo Dye (Dye-1)
The following table summarizes the expected characterization data for the novel azo dye (Dye-1) synthesized from this compound and 2-naphthol.
| Parameter | Value |
| Molecular Formula | C₁₆H₁₀BrN₃O₂ |
| Molecular Weight | 356.18 g/mol |
| Appearance | Reddish-brown powder |
| Yield | ~85-90% |
| Melting Point | >250 °C (decomposes) |
| λmax (in DMF) | 480-520 nm |
| FT-IR (cm⁻¹) | 3400-3500 (O-H), 3200-3300 (N-H), 1580-1620 (N=N), 1450-1500 (C=C aromatic), 1200-1300 (C-O), 550-650 (C-Br) |
| ¹H NMR (DMSO-d₆, δ ppm) | 6.5-8.5 (m, Ar-H), 9.0-10.0 (s, Ar-OH), 4.5-5.5 (s, Ar-NH₂) |
Signaling Pathway and Logical Relationships
The synthesis of azo dyes from this compound can be visualized as a linear progression from the starting materials to the final product, with distinct reaction conditions governing each step.
Caption: Reaction pathway for the synthesis of a novel azo dye.
These protocols and notes provide a comprehensive guide for the synthesis and characterization of novel azo dyes using this compound as a versatile precursor. Researchers can adapt these methods by varying the coupling component to generate a library of new dyes for various applications.
Application Notes and Protocols for the Analysis of 3-Amino-5-bromophenol by HPLC and GC-MS
These application notes provide detailed methodologies for the quantitative analysis of 3-Amino-5-bromophenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach, similar to methods used for other aminophenols and bromophenols.[1][2][3]
1.1. Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated HPLC method for this compound. Note: These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | HPLC Method |
| Retention Time (min) | ~ 4.5 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (R²) | > 0.999 |
| Wavelength (nm) | 215 and 280 |
1.2. Experimental Protocol: HPLC Analysis of this compound
1.2.1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or Phosphoric acid for non-MS compatible methods)[2]
-
0.45 µm syringe filters
1.2.2. Instrumentation
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Autosampler
-
Data acquisition and processing software
1.2.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
1.2.4. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with 30% Mobile Phase B at a flow rate of 1.0 mL/min. Alternatively, a gradient elution can be used for more complex matrices.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm and 280 nm
1.2.5. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the peak areas of the working standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amino and hydroxyl groups, derivatization of this compound is generally required to improve its volatility and chromatographic behavior.[4][5]
2.1. Quantitative Data Summary
The following table outlines the expected performance of a GC-MS method for the analysis of derivatized this compound. Note: These values are illustrative and depend on the derivatization agent and instrumentation.
| Parameter | GC-MS Method (after derivatization) |
| Retention Time (min) | ~ 12 - 18 (depends on derivative) |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Linearity (R²) | > 0.998 |
| Key Mass Fragments (m/z) | To be determined based on the derivative |
2.2. Experimental Protocol: GC-MS Analysis of this compound
2.2.1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile)
-
Ethyl acetate (GC grade)
-
Helium (carrier gas, 99.999% purity)
2.2.2. Instrumentation
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
2.2.3. Derivatization and Sample Preparation
-
Standard and Sample Preparation: Accurately weigh a known amount of the standard or sample into a reaction vial.
-
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Dilution: After cooling to room temperature, dilute the derivatized solution with ethyl acetate to a suitable concentration for GC-MS analysis.
2.2.4. GC-MS Conditions
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50 - 500 m/z
2.2.5. Data Analysis
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Develop a calibration curve by analyzing derivatized standards.
-
Quantify the analyte in the sample using the calibration curve.
Visualizations
Caption: HPLC analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
Caption: Choice of analytical technique for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Separation of 3-Aminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 4. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Amino-5-bromophenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the versatile building block, 3-amino-5-bromophenol. This compound serves as a valuable scaffold in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The presence of three key functional groups—a phenolic hydroxyl, a primary amine, and a bromine atom—offers multiple handles for derivatization, enabling a thorough exploration of the chemical space and structure-activity relationships (SAR) for various biological targets.
Introduction
This compound is a key starting material for the synthesis of a diverse range of heterocyclic and biaryl compounds. The amino group can be readily acylated, alkylated, or used in cyclization reactions. The bromine atom is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The phenolic hydroxyl group can be alkylated or used as a handle for further functionalization. This multi-functionality makes this compound an attractive scaffold for the development of novel kinase inhibitors, anticancer agents, and other therapeutics.
Data Presentation
The following tables summarize the biological activities of various bromophenol derivatives, showcasing the potential of this class of compounds. While not exclusively derivatives of this compound, this data provides a strong rationale for its use as a scaffold in medicinal chemistry.
Table 1: Anticancer Activity of Selected Bromophenol Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide | A549 (Lung) | 1.54 | [1] |
| 2 | 3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide | Bel7402 (Liver) | 2.31 | [1] |
| 3 | 3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide | HepG2 (Liver) | 3.12 | [1] |
| 4 | 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS) | >10 | [2] |
| 5 | 5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS) | >10 | [2] |
Table 2: Enzyme Inhibitory Activity of Selected Bromophenol Derivatives
| Compound ID | Enzyme | Ki (nM) | Inhibition Type | Reference |
| 6 | Acetylcholinesterase | 8.94 ± 0.73 | Not Specified | [3] |
| 7 | α-Glycosidase | 4.31 ± 1.93 | Not Specified | [3] |
Experimental Protocols
The following protocols are adapted from established procedures for similar substrates and provide a robust starting point for the derivatization of this compound.[4][5]
Protocol 1: N-Acylation of this compound
This protocol describes the general procedure for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure (Conventional Heating):
-
To a dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 - 1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure (Microwave-Assisted):
-
In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), a suitable palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv), and a base (e.g., 2 M K₂CO₃, 10 equiv).[6]
-
Add the solvent (e.g., N,N-Dimethylacetamide - DMA) to dissolve the solids.[6]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 20 minutes.[6]
-
After cooling, filter the reaction mixture.
-
Purify the filtrate by column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the derivatization and evaluation.
Representative Signaling Pathway: ROS-Mediated Apoptosis
Caption: ROS-mediated apoptosis pathway targeted by some bromophenol derivatives.[7]
Logical Relationship: Structure-Activity Relationship (SAR) Study
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Amino-5-bromophenol in the Synthesis of Direct BAX Activators for Cancer Research
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel cancer therapeutics, the direct activation of the pro-apoptotic protein BAX has emerged as a promising strategy. Groundbreaking research has identified a series of potent, small-molecule direct BAX activators, and at the heart of their synthesis lies the critical intermediate, 3-Amino-5-bromophenol. These application notes provide detailed protocols for the synthesis and evaluation of these BAX activators, offering a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing cancer treatment.
The synthesis of these novel BAX activators, a class of pyrazolone derivatives, leverages this compound as a versatile building block. The synthetic pathway, elucidated by Rossi and colleagues, involves the initial conversion of 3-bromo-5-nitrophenol to this compound, which then undergoes a series of reactions to yield the final bioactive compounds. These molecules have been demonstrated to directly bind to and activate BAX, triggering the intrinsic apoptotic pathway in cancer cells.
BAX Activation Signaling Pathway
The direct activation of BAX by these synthetic small molecules initiates a cascade of events leading to programmed cell death. The pathway bypasses the need for upstream signaling events often dysregulated in cancer, offering a direct route to eliminating malignant cells.
Troubleshooting & Optimization
Optimization of reaction conditions for 3-Amino-5-bromophenol synthesis
Technical Support Center: Synthesis of 3-Amino-5-bromophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of this compound. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue / Question | Possible Cause(s) | Troubleshooting Steps |
| 1. Low or No Product Yield | Incomplete diazotization reaction. | - Ensure the reaction temperature is maintained between 0-10°C. - Use a precise molar ratio of sodium nitrite to the starting material (typically 1.0-1.2 equivalents). - Check the quality and concentration of the hydrobromic acid. |
| Inefficient bromination. | - Verify the activity of the cuprous bromide catalyst. - Maintain the bromination reaction temperature between 40-50°C. - Ensure slow, dropwise addition of the diazonium salt solution to the cuprous bromide solution. | |
| Incomplete reduction of the nitro group. | - Use a suitable reducing agent like hydrazine hydrate with an iron oxide catalyst. - Ensure the reaction is heated sufficiently (50-100°C) for an adequate duration (2-5 hours).[1][2] | |
| 2. Formation of Multiple Isomers/Byproducts | Direct bromination of 3-aminophenol. | The amino and hydroxyl groups are ortho-, para-directing, leading to a mixture of products such as 3-amino-4-bromophenol and 3-amino-6-bromophenol.[3] Steric hindrance can also play a role in product distribution.[3] |
| Protonation of the amino group. | During electrophilic aromatic substitution, the amino group can be protonated, becoming a meta-directing group and competing with the ortho-, para-directing hydroxyl group.[3] | |
| 3. Reaction Stalls or Proceeds Slowly | Low reaction temperature. | For the bromination and reduction steps, ensure the temperature is within the optimal range to facilitate the reaction. |
| Catalyst deactivation. | Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. | |
| 4. Difficulty in Product Purification | Presence of unreacted starting materials or intermediates. | Monitor the reaction progress using techniques like TLC to ensure completion. - Employ appropriate extraction and recrystallization techniques for purification. |
| Formation of tar-like substances. | Overheating or prolonged reaction times can lead to polymerization or degradation. Adhere to the recommended reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A common synthetic route starts from 3-nitro-4-aminophenol. This multi-step process involves diazotization, followed by a Sandmeyer-type bromination, and finally, reduction of the nitro group to an amino group.[1][2]
Q2: Why is direct bromination of 3-aminophenol not a recommended method for synthesizing this compound?
Direct bromination of 3-aminophenol is challenging due to the directing effects of the amino and hydroxyl groups, which are both activating and ortho-, para-directing. This leads to the formation of a mixture of brominated isomers, making it difficult to isolate the desired this compound with high purity and yield.[3]
Q3: What are the key reaction parameters to control for a successful synthesis?
Careful control of temperature, molar ratios of reactants, and reaction time are crucial. The diazotization step requires low temperatures (0-10°C), while the bromination and reduction steps require elevated temperatures (40-100°C).[1][2]
Q4: What are some common applications of this compound?
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its functional groups allow for various coupling and derivatization reactions essential in drug design and the preparation of specialty polymers and dyes.[4]
Optimized Reaction Conditions
The following table summarizes optimized conditions for the multi-step synthesis of this compound starting from 3-nitro-4-aminophenol.
| Reaction Step | Parameter | Optimized Condition | Yield/Purity |
| 1. Diazotization | Starting Material | 3-nitro-4-aminophenol | - |
| Reagents | Sodium nitrite, Hydrobromic acid (40-48 wt%) | - | |
| Molar Ratio (Substrate:NaNO₂) | 1 : 1.0-1.2 | - | |
| Temperature | 0-10°C | - | |
| Reaction Time | 1-3 hours | - | |
| 2. Bromination | Reagents | 3-nitrophenol-4-diazonium salt, Cuprous bromide, Hydrobromic acid | - |
| Molar Ratio (Diazonium salt:CuBr) | 10:1 to 5:1 | - | |
| Temperature | 40-50°C | - | |
| Reaction Time | 1-2 hours | 95% (for 3-nitro-4-bromophenol) | |
| 3. Reduction | Reagents | 3-nitro-4-bromophenol, Hydrazine hydrate (80 wt%), Iron oxide catalyst | - |
| Molar Ratio (Substrate:Hydrazine hydrate) | 1 : 2.5-3.0 | - | |
| Solvent | Ethanol | - | |
| Temperature | 50-100°C (reflux) | High product yield | |
| Reaction Time | 2-5 hours | - |
Experimental Protocol
This protocol details the synthesis of this compound from 3-nitro-4-aminophenol.
Step 1: Diazotization
-
Dissolve 3-nitro-4-aminophenol in 40-48 wt% hydrobromic acid.
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add a solution of sodium nitrite (in a 1:1.0-1.2 molar ratio to the starting material) dropwise, maintaining the temperature between 0-10°C.
-
Stir the reaction mixture for 1-3 hours at this temperature to form the 3-nitrophenol-4-diazonium salt solution.[2]
Step 2: Bromination
-
In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.
-
Heat the cuprous bromide solution to 40-50°C.
-
Add the previously prepared diazonium salt solution dropwise to the hot cuprous bromide solution.
-
Stir the reaction mixture at 40-50°C for 1-2 hours.
-
Cool the mixture to allow for the crystallization of 3-nitro-4-bromophenol.
-
Filter the solid product and wash with a small amount of cold water.[1]
Step 3: Reduction
-
Dissolve the 3-nitro-4-bromophenol solid obtained in the previous step in ethanol.
-
Add an iron oxide catalyst to the solution.
-
Heat the mixture to 50-100°C (reflux).
-
Add an 80 wt% aqueous solution of hydrazine hydrate dropwise.
-
Continue to reflux the mixture for 2-5 hours.
-
After the reaction is complete, cool the mixture and perform a suitable work-up (e.g., filtration to remove the catalyst, followed by solvent evaporation).
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Purification of Crude 3-Amino-5-bromophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-Amino-5-bromophenol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric impurities: Other bromo- or amino-substituted phenols.
-
Over-brominated products: Di- or tri-brominated aminophenols can form if bromination is not carefully controlled.[1]
-
Oxidation products: Aminophenols can be susceptible to air oxidation, leading to colored impurities.
-
Residual solvents and reagents: Solvents and reagents used in the synthesis and workup.
Q2: Which purification technique is most suitable for crude this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities when the crude product is relatively pure.
-
Column chromatography is recommended for separating complex mixtures with multiple components or when impurities have similar solubility to the desired product.[2][3]
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: Due to the polar amino and hydroxyl groups, polar solvents are generally suitable for recrystallizing aminophenols.[4] A good starting point is to use a solvent pair. Based on the solubility of analogous compounds, the following systems can be explored:
| Solvent System | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in water. Adding water as an anti-solvent to a hot ethanolic solution can induce crystallization upon cooling. |
| Toluene/Ethanol | Toluene can help to dissolve less polar impurities, while ethanol ensures the dissolution of the polar product at elevated temperatures. |
| Ethyl Acetate/Hexane | For less polar impurities, dissolving the crude product in a minimum amount of hot ethyl acetate and then adding hexane as an anti-solvent can be effective. |
Note: The optimal solvent system and ratios should be determined experimentally through small-scale solubility tests.
Q4: What is a recommended stationary phase and mobile phase for column chromatography of this compound?
A4: For the purification of a polar compound like this compound, normal-phase column chromatography is a suitable choice.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) | Silica gel is a polar adsorbent that will retain the polar this compound, allowing less polar impurities to elute first.[5][6] |
| Mobile Phase (Eluent) | A gradient of Ethyl Acetate in Hexane or Dichloromethane in Methanol | Start with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity to elute the product. A mixture of dichloromethane and methanol can also be effective for polar compounds.[7] |
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.[8]- Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization.[9]- Add a seed crystal of pure this compound.[9] |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10]- Consider using a different solvent system with a lower boiling point. |
| Low recovery of the purified product. | - Too much solvent was used, leading to product loss in the mother liquor.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used for dissolution.[11]- Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crystallizing in the funnel. |
| Purified product is still colored. | - Colored impurities were not effectively removed. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[10] Note: Using too much charcoal can lead to product loss. |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping peaks). | - Inappropriate mobile phase polarity.- Column was not packed properly.- Column was overloaded with the sample. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[5]- Ensure the column is packed uniformly without any cracks or air bubbles.- Use a sample-to-adsorbent ratio of 1:30 to 1:100 by weight. |
| Compound is stuck on the column. | - The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol can be added to the mobile phase.[7] |
| Streaking or tailing of bands. | - The sample is not soluble in the mobile phase.- The compound is interacting too strongly with the stationary phase. | - Dissolve the sample in a minimum amount of a slightly more polar solvent before loading it onto the column.[12]- Consider using a different adsorbent, such as neutral alumina, if strong acidic interactions with silica are suspected.[7] |
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture on a hot plate with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add warm water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Add the mobile phase to the top of the column and begin elution. Start with a low polarity solvent and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Workflow
Caption: Decision workflow for selecting a purification strategy.
Caption: General experimental workflow for purification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. reddit.com [reddit.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Recrystallization [wiredchemist.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Common side reactions and byproducts in 3-Amino-5-bromophenol synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Amino-5-bromophenol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesis yielding a mixture of isomers instead of pure this compound?
A1: The direct bromination of 3-aminophenol is prone to producing a mixture of isomers due to the competing directing effects of the hydroxyl (-OH) and amino (-NH2) groups. Both are activating and ortho-, para-directing.[1][2] This results in bromine adding to positions ortho and para to each substituent, leading to byproducts such as 3-amino-4-bromophenol and 3-amino-6-bromophenol.[1] Steric hindrance can also play a role in product distribution.[1][3]
Q2: My reaction is proceeding very slowly and the final yield is low. What are the likely causes?
A2: A slow reaction and low yield can be attributed to the changing acidity of the reaction medium. The bromination reaction releases protons (H+), which can protonate the amino group to form an anilinium ion (-NH3+).[1][3] This protonated group is electron-withdrawing and a meta-director, which deactivates the aromatic ring and slows down further electrophilic substitution.[1][3]
Q3: The final product has a dark color. How can I prevent this and what is the best way to purify it?
A3: Dark coloration often indicates the presence of oxidation byproducts.[1] The aminophenol structure is susceptible to oxidation by air. To minimize this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon). For purification, standard techniques such as recrystallization or column chromatography are effective for removing colored impurities and separating isomers.[4][5]
Q4: I am observing significant amounts of di- and tri-brominated byproducts. How can I achieve mono-bromination?
A4: The formation of polybrominated products, such as 3-amino-2,4,6-tribromophenol, occurs when the reaction conditions are too harsh or when an excess of the brominating agent is used.[1][2] To favor mono-bromination, you should:
-
Use a stoichiometric amount of bromine and add it slowly (dropwise) to the reaction mixture.
-
Conduct the reaction at a low temperature.[6]
-
Use a non-polar solvent, such as carbon disulfide (CS2), which can reduce the reactivity of bromine compared to polar solvents like water.[6]
Q5: How does the choice of solvent affect the outcome of the bromination reaction?
A5: The solvent plays a critical role in controlling the reactivity of the brominating agent. Polar solvents, particularly water, can polarize the Br-Br bond, creating a more powerful electrophile ("Br+").[6] This leads to a faster reaction and a higher likelihood of polybromination. In contrast, non-polar solvents do not assist in polarizing the bromine molecule, resulting in a less reactive electrophile and favoring controlled mono-bromination.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Ring Deactivation: The amino group becomes protonated (-NH3+) in the acidic medium generated during the reaction, deactivating the ring.[1][3] | - Consider using a buffered solution to maintain a less acidic pH.- Protect the amino group (e.g., through acetylation) before bromination, followed by a deprotection step.[7] |
| Poor Regioselectivity | Competing Directing Effects: The -OH and -NH2 groups are both ortho-, para-directors, leading to a mixture of brominated isomers.[1][2] | - Modify reaction conditions: Use a non-polar solvent and low temperature to enhance selectivity.[6]- Employ a multi-step synthesis that introduces the groups in a controlled sequence to dictate the final regiochemistry.[7][8] |
| Over-bromination | Excess Bromine/High Reactivity: Using too much brominating agent or highly activating (polar) solvents can lead to multiple bromine additions.[2][6] | - Carefully control the stoichiometry of bromine, adding it dropwise.- Switch to a non-polar solvent to decrease the electrophilicity of the bromine.[6] |
| Product Discoloration | Oxidation: Aminophenols are sensitive to air oxidation, which can form highly colored impurities.[1] | - Perform the reaction and work-up under an inert atmosphere (N2 or Ar).- Purify the crude product via column chromatography or recrystallization to remove impurities.[4][5] |
Byproduct Summary
The direct bromination of 3-aminophenol can lead to several byproducts. The table below summarizes the most common ones and the factors influencing their formation.
| Byproduct Category | Example Name | Rationale for Formation | Strategy to Minimize |
| Positional Isomers | 3-Amino-4-bromophenol3-Amino-6-bromophenol | Bromination occurs at positions ortho and para to the strongly activating -OH and -NH2 groups.[1] | Control reaction conditions (solvent, temperature); use a protecting group strategy or a multi-step synthesis for better regiocontrol.[6][7] |
| Polybromination | 3-Amino-4,6-dibromophenol | The high activation of the ring by two electron-donating groups makes it susceptible to further bromination.[1][2] | Use a 1:1 stoichiometry of 3-aminophenol to bromine; add bromine slowly; use less activating (non-polar) solvents.[6] |
| Oxidation Products | Quinone-imine derivatives | The electron-rich aminophenol ring is easily oxidized by atmospheric oxygen.[1] | Conduct the synthesis under an inert atmosphere; use antioxidants if compatible with the reaction chemistry. |
Experimental Protocols
Given the challenges with regioselectivity in direct bromination, a multi-step approach is often more reliable for producing a specific isomer. Below is a representative protocol for a related isomer, 3-amino-4-bromophenol, which illustrates a common strategy of diazotization, bromination, and reduction to control the final product structure.[8][9]
Protocol: Synthesis of 3-Amino-4-bromophenol via Sandmeyer-type Reaction
This protocol is adapted from a patented method for a related isomer and serves as a model for achieving high regioselectivity.[8][9]
Step 1: Diazotization of 3-Nitro-4-aminophenol [8][9]
-
Dissolve the starting material, 3-nitro-4-aminophenol, in hydrobromic acid (40-48%). The mass ratio of starting material to hydrobromic acid should be between 1:4 and 1:8.
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The molar ratio of 3-nitro-4-aminophenol to sodium nitrite should be approximately 1:1.0-1.2.
-
Maintain the temperature at 0-10°C and stir for 1-3 hours to form the 3-nitrophenol-4-diazonium salt solution.
Step 2: Bromination (Sandmeyer Reaction) [8][9]
-
Prepare a solution of cuprous bromide in hydrobromic acid (45-48%).
-
Heat the cuprous bromide solution to 40-50°C.
-
Add the previously prepared diazonium salt solution dropwise to the hot cuprous bromide solution.
-
Stir the mixture at 40-50°C for 1-2 hours.
-
Cool the reaction mixture to 20-25°C to crystallize the product, 3-nitro-4-bromophenol.
-
Filter the solid product, wash with a small amount of cold water, and dry.
Step 3: Reduction of the Nitro Group [8][9]
-
Dissolve the 3-nitro-4-bromophenol solid from the previous step in ethanol.
-
Add a catalyst, such as iron oxide.
-
Heat the mixture to 50-100°C.
-
Add hydrazine hydrate (80% aqueous solution) dropwise to the heated mixture. The molar ratio of 3-nitro-4-bromophenol to hydrazine hydrate should be approximately 1:2.5-3.0.
-
Reflux the reaction for 2-5 hours until completion (monitored by TLC or HPLC).
-
After completion, cool the reaction, filter off the catalyst, and remove the solvent under reduced pressure to obtain the crude 3-amino-4-bromophenol.
-
Purify the product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common synthesis issues.
Caption: Reaction pathway for the bromination of 3-aminophenol.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. domainofexperts.com [domainofexperts.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 6. Khan Academy [khanacademy.org]
- 7. benchchem.com [benchchem.com]
- 8. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
- 9. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Derivatization Reactions of 3-Amino-5-bromophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Amino-5-bromophenol derivatization reactions.
Acylation Reactions
Acylation of this compound can be directed towards the amino group (N-acylation) or the hydroxyl group (O-acylation) depending on the reaction conditions. Selective acylation is a common challenge, and this section provides guidance on achieving the desired product with high yield.
Troubleshooting Guide: Acylation Reactions
| Issue | Possible Cause | Solution |
| Low or No Yield | 1. Inactive acylating agent (e.g., hydrolysis of acyl chloride).2. Insufficient equivalents of acylating agent.3. Low reaction temperature.4. Poor solubility of starting material. | 1. Use a fresh or newly opened acylating agent.2. Use a slight excess (1.1-1.2 equivalents) of the acylating agent.3. Gradually increase the reaction temperature and monitor by TLC.4. Choose a more suitable solvent that dissolves this compound. |
| Mixture of N- and O-Acylated Products | 1. Non-selective reaction conditions.2. Use of a strong base that activates both functional groups. | 1. For N-acylation, use a mild base (e.g., pyridine, triethylamine) or no base.2. For O-acylation, protect the amino group first, then use a stronger base (e.g., NaH, K₂CO₃) to deprotonate the phenol. |
| Di-acylated Product Formation | 1. Excess acylating agent.2. Harsh reaction conditions (high temperature, prolonged reaction time). | 1. Use a controlled amount of the acylating agent (1.0-1.1 equivalents).2. Perform the reaction at a lower temperature and monitor closely by TLC to stop the reaction upon consumption of the mono-acylated product. |
| Starting Material Remains | 1. Short reaction time.2. Steric hindrance from a bulky acylating agent. | 1. Increase the reaction time and monitor by TLC.2. Consider using a less sterically hindered acylating agent or increase the reaction temperature. |
Frequently Asked Questions (FAQs): Acylation
Q1: Which functional group of this compound is more reactive towards acylation?
A1: The amino group is generally more nucleophilic than the hydroxyl group under neutral or mildly basic conditions, leading to preferential N-acylation. To achieve O-acylation, the hydroxyl group's nucleophilicity needs to be enhanced by using a base to form the phenoxide ion.
Q2: What are the best solvents for N-acylation of this compound?
A2: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used for N-acylation reactions.
Q3: How can I purify the acylated product?
A3: Purification can typically be achieved by recrystallization or column chromatography on silica gel. If the product mixture contains unreacted this compound, an acidic wash during the workup can help remove the basic starting material.
Experimental Protocol: Selective N-Acetylation
A representative protocol for the selective N-acetylation of an aminophenol is as follows:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 equivalents) to the stirred solution.
-
Add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data: Acylation Yields for a Model Aminophenol
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 3 | ~95 |
| Acetic Anhydride | Sodium Acetate | Acetic Acid | 100 | 1 | ~90 |
| Benzoyl Chloride | Triethylamine | THF | 0 to RT | 4 | ~92 |
Note: Yields are based on reactions with similar aminophenols and may vary for this compound.
Workflow for Optimizing N-Acylation
Caption: Workflow for optimizing the N-acylation of this compound.
Alkylation Reactions
Similar to acylation, alkylation can occur at either the nitrogen or oxygen atom of this compound. Achieving high selectivity and yield often requires careful selection of reagents and reaction conditions.
Troubleshooting Guide: Alkylation Reactions
| Issue | Possible Cause | Solution |
| Low or No Yield | 1. Poor leaving group on the alkylating agent.2. Insufficiently strong base for O-alkylation.3. Reaction sensitive to moisture. | 1. Use an alkylating agent with a better leaving group (I > Br > Cl). Consider adding catalytic NaI or KI.2. For O-alkylation, use a stronger base like NaH or K₂CO₃.3. Ensure anhydrous conditions by drying solvents and glassware. |
| Mixture of N- and O-Alkylated Products | 1. Non-selective reaction conditions. | 1. For selective N-alkylation, use milder conditions without a strong base.2. For selective O-alkylation, protect the amino group first (e.g., as an imine with benzaldehyde) before adding a strong base and the alkylating agent.[1] |
| Polyalkylation of Amino Group | 1. Excess alkylating agent. | 1. Use a stoichiometric amount of the alkylating agent. |
| Starting Material Remains | 1. Low reactivity of the alkylating agent (e.g., steric hindrance).2. Insufficient reaction time or temperature. | 1. Use a more reactive alkylating agent or a less sterically hindered one.2. Increase the reaction time or temperature and monitor by TLC. |
Frequently Asked Questions (FAQs): Alkylation
Q1: How can I achieve selective O-alkylation of this compound?
A1: Selective O-alkylation can be achieved by first protecting the more nucleophilic amino group. A common method is the in-situ formation of an imine by reacting the aminophenol with an aldehyde (e.g., benzaldehyde).[1] Subsequently, a strong base is used to deprotonate the phenol, followed by the addition of the alkylating agent. The imine can then be hydrolyzed to regenerate the amino group.
Q2: What are common bases used for O-alkylation?
A2: Strong bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH) are typically used to generate the more nucleophilic phenoxide ion for O-alkylation.
Q3: What should I do if my alkylating agent is not very reactive?
A3: If you are using an alkyl chloride or bromide, adding a catalytic amount of sodium iodide or potassium iodide can in-situ generate the more reactive alkyl iodide, which can improve the reaction rate.
Experimental Protocol: Selective O-Methylation (via Amino Group Protection)
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Dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in methanol and stir for 1 hour. Remove the solvent in vacuo to obtain the imine.
-
Dissolve the imine in a suitable solvent like acetone.
-
Add potassium carbonate (2 equivalents) and methyl iodide (1.1 equivalents).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, filter off the base and concentrate the filtrate.
-
Hydrolyze the imine by stirring with aqueous HCl.
-
Neutralize the solution and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data: O-Alkylation Yields for a Model Aminophenol
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | ~85 |
| Ethyl Bromide | NaH | THF | RT to 50 | 8 | ~80 |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 4 | ~90 |
Note: Yields are based on reactions with similar aminophenols with a protected amino group and may vary for this compound.
Troubleshooting Logic for Low Alkylation Yield
Caption: Troubleshooting logic for addressing low yield in alkylation reactions.
Diazotization and Sandmeyer Reactions
The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups via Sandmeyer or related reactions.
Troubleshooting Guide: Diazotization and Sandmeyer Reactions
| Issue | Possible Cause | Solution |
| Low Yield of Diazonium Salt | 1. Temperature too high during diazotization.2. Incorrect stoichiometry of sodium nitrite or acid. | 1. Maintain the temperature strictly between 0-5 °C.[2]2. Use a slight excess of sodium nitrite and ensure sufficient acid is present. |
| Formation of Phenol as a Byproduct | 1. Decomposition of the diazonium salt due to elevated temperature or prolonged reaction time.[3] | 1. Keep the reaction temperature low (0-5 °C) and use the diazonium salt solution immediately in the subsequent step.[2] |
| Formation of Azo Dyes | 1. The diazonium salt couples with unreacted this compound. | 1. Ensure complete diazotization by the slow addition of sodium nitrite. |
| Low Yield in Sandmeyer Reaction | 1. Inactive copper(I) catalyst.2. Poorly formed diazonium salt. | 1. Use freshly prepared or high-quality copper(I) salt.2. Optimize the diazotization step first. |
Frequently Asked Questions (FAQs): Diazotization
Q1: Why is the temperature so critical in diazotization reactions?
A1: Aryl diazonium salts are thermally unstable and can readily decompose, especially at temperatures above 5 °C.[3] This decomposition often leads to the formation of phenols as the primary byproduct, significantly reducing the yield of the desired product.[3]
Q2: What are the common side reactions in a Sandmeyer reaction?
A2: Common side reactions include the formation of phenols from the reaction of the diazonium salt with water, and the formation of biaryl compounds.[3][4]
Q3: Can I isolate the diazonium salt of this compound?
A3: While some diazonium salts with non-nucleophilic counter-ions can be isolated, it is generally not recommended due to their potential explosive nature. For synthetic purposes, the diazonium salt is typically prepared in situ and used immediately in the next reaction step.
Experimental Protocol: Sandmeyer Reaction (Bromination)
This protocol describes the conversion of the amino group to a bromo group, which would result in 3,5-dibromophenol.
-
Dissolve this compound (1 equivalent) in an aqueous solution of HBr.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data: Sandmeyer Reaction Yields for a Model Aniline
| Reagent | Product Functional Group | Yield (%) |
| CuCl/HCl | -Cl | 70-80 |
| CuBr/HBr | -Br | 75-85 |
| CuCN/KCN | -CN | 60-70 |
Note: Yields are based on reactions with similar anilines and may vary for this compound.
Decision Pathway for Sandmeyer Reaction
Caption: Decision pathway for performing a successful Sandmeyer reaction.
References
Troubleshooting guide for 3-Amino-5-bromophenol solubility issues
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Amino-5-bromophenol.
Troubleshooting Guide for Solubility Issues
Question: My this compound is not dissolving in my chosen solvent. What steps can I take?
Answer:
If you are encountering difficulty dissolving this compound, a systematic approach can help identify a suitable solvent and conditions. Due to its chemical structure, containing both a polar amino group and a hydroxyl group, as well as a less polar brominated benzene ring, its solubility can be variable.
Initial Steps:
-
Verify Compound Purity: Impurities can significantly affect solubility. Ensure you are using a high-purity grade of this compound.
-
Solvent Selection: The principle of "like dissolves like" is a good starting point.
-
Polar Protic Solvents: Due to the amino and hydroxyl groups, which can participate in hydrogen bonding, polar protic solvents are a logical first choice. Consider solvents such as ethanol, methanol, or isopropanol.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective for dissolving a wide range of organic compounds and should be tested.
-
Aqueous Solutions: The solubility in water is expected to be low. The phenolic hydroxyl group is weakly acidic, and the amino group is weakly basic, allowing for solubility manipulation through pH adjustment.
-
Troubleshooting Workflow:
If initial attempts to dissolve the compound are unsuccessful, follow this workflow:
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: At what temperature should I conduct solubility tests?
A1: Start at ambient room temperature (20-25°C). If the compound does not dissolve, you can gently heat the solution, for example, to 40-50°C. Be cautious, as excessive heat can degrade the compound. Any solubility data should always specify the temperature at which it was measured.
Q2: My compound dissolves with heat but precipitates upon cooling. How can I prevent this?
A2: This indicates that the solution is supersaturated at the lower temperature. To maintain solubility, you can either keep the solution at an elevated temperature (if experimentally feasible) or formulate a co-solvent system. A co-solvent system, which is a mixture of a good solvent and a poorer solvent, can sometimes enhance overall solubility at a desired temperature.
Q3: Can I use pH modification to dissolve this compound in aqueous solutions?
A3: Yes. The molecule has both a weakly basic amino group and a weakly acidic phenolic hydroxyl group.
-
Acidic conditions (e.g., adding dilute HCl): This will protonate the amino group to form an ammonium salt, which is likely to have significantly higher aqueous solubility.
-
Basic conditions (e.g., adding dilute NaOH): This will deprotonate the phenolic hydroxyl group to form a phenoxide salt, which should also increase aqueous solubility.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. For most cell lines, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects. Always perform a vehicle control (medium with the same percentage of DMSO but without the compound) in your experiments.
Quantitative Solubility Data
Specific quantitative solubility data for this compound is not extensively available in the literature. The following table provides a template for researchers to record their own experimentally determined solubility data. Values are placeholders and should be determined empirically.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | < 1 (Estimated) | Insoluble |
| Ethanol | 25 | Determine Experimentally | |
| Methanol | 25 | Determine Experimentally | |
| Isopropanol | 25 | Determine Experimentally | |
| Dimethyl Sulfoxide (DMSO) | 25 | Determine Experimentally | |
| N,N-Dimethylformamide (DMF) | 25 | Determine Experimentally | |
| 0.1 M HCl (aq) | 25 | Determine Experimentally | |
| 0.1 M NaOH (aq) | 25 | Determine Experimentally |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of this compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means adding enough solid so that some remains undissolved after equilibrium is reached.
-
Solvent Addition: Add a precise volume of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C). Allow the mixture to agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully pipette a known volume of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis).
-
Quantification: Analyze the concentration of this compound in the diluted samples using a pre-calibrated HPLC or UV-Vis method.
-
Calculation: Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at that temperature. Report the result in mg/mL or mol/L.
Preventing degradation of 3-Amino-5-bromophenol during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-bromophenol. Our goal is to help you prevent degradation and ensure the stability of this compound throughout your experiments.
Troubleshooting Guide
Issue: Discoloration of Solid this compound (e.g., turning yellow, brown, or pink)
Possible Causes:
-
Oxidation: The aminophenol moiety is susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored quinone-imine or polymeric byproducts.
-
Photodegradation: Exposure to light, particularly UV radiation, can accelerate the degradation process.[1][2]
-
Contamination: Trace amounts of metal ions or other impurities can catalyze degradation.
Solutions:
-
Storage:
-
Store the compound in a tightly sealed, opaque container (e.g., amber glass vial) to protect it from light and air.
-
For long-term storage, consider refrigeration (2-8 °C) in a dry environment.
-
Purge the container with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.
-
-
Handling:
-
Minimize the exposure of the solid to ambient air and light during weighing and transfer.
-
Use clean spatulas and glassware to avoid cross-contamination.
-
-
Purification:
-
If the material is already discolored, recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) may be necessary to remove colored impurities.
-
Issue: Degradation of this compound in Solution
Possible Causes:
-
Solvent Effects: The choice of solvent can influence the rate of degradation. Protic solvents may participate in degradation pathways.
-
pH: The stability of aminophenols can be pH-dependent. Both highly acidic and highly basic conditions can promote degradation or ionization, which may affect stability.[3]
-
Dissolved Oxygen: Oxygen dissolved in the solvent can readily oxidize the compound.
-
Exposure to Light: Solutions of aromatic amines can be susceptible to photodegradation.[1][2]
Solutions:
-
Solvent Selection & Preparation:
-
Use high-purity, degassed solvents. Degassing can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Consider using aprotic solvents if compatible with your experimental design.
-
-
pH Control:
-
If possible, buffer the solution to a pH where this compound exhibits maximum stability. This typically would be in the slightly acidic to neutral range to minimize oxidation of the free amine and phenolate.[3]
-
-
Exclusion of Oxygen and Light:
-
Prepare and handle solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Use amber glassware or wrap containers in aluminum foil to protect the solution from light.
-
-
Fresh Preparation:
-
Prepare solutions fresh before use whenever possible to minimize the opportunity for degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: While specific studies on this compound are limited, based on the chemistry of similar compounds like other aminophenols, the primary degradation products are likely to be formed through oxidation. This can lead to the formation of quinone-imines, which can further polymerize to form complex, colored materials.
Q2: How can I monitor the degradation of my this compound sample?
A2: Several analytical techniques can be used to monitor the purity and degradation of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its degradation products and quantifying its purity.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of impurities. The appearance of new spots or streaking can indicate degradation.
-
UV-Vis Spectroscopy: While not specific, a change in the absorption spectrum or an increase in absorbance at longer wavelengths can indicate the formation of colored degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of impurities if they are present in sufficient concentration.
Q3: Is it necessary to store this compound under an inert atmosphere?
A3: For long-term storage or for applications where high purity is critical, storage under an inert atmosphere (argon or nitrogen) is highly recommended. This minimizes oxidation by atmospheric oxygen, which is a key factor in the degradation of aminophenols.
Q4: What is the recommended solvent for dissolving this compound for storage?
A4: It is generally not recommended to store this compound in solution for extended periods. If a stock solution is necessary, use a high-purity, degassed aprotic solvent and store it under an inert atmosphere, protected from light, and at a low temperature. The suitability of a specific solvent will depend on the intended downstream application.
Data Presentation
Table 1: Hypothetical Stability of Solid this compound under Different Storage Conditions (Purity % after 6 months)
| Storage Condition | Temperature | Atmosphere | Light Condition | Purity (%) |
| A (Recommended) | 4°C | Inert (Argon) | Dark | >99.5 |
| B | 25°C (Room Temp) | Inert (Argon) | Dark | 99.0 |
| C | 25°C (Room Temp) | Air | Dark | 97.5 |
| D | 25°C (Room Temp) | Air | Ambient Light | <95.0 |
| E (Accelerated) | 40°C | Air | Dark | <90.0 |
Table 2: Hypothetical Stability of this compound in Solution (1 mg/mL in Methanol) after 24 hours
| Storage Condition | Atmosphere | Light Condition | Purity (%) |
| A (Recommended) | Inert (Argon) | Dark | >99.0 |
| B | Air | Dark | 98.0 |
| C | Air | Ambient Light | <96.0 |
Experimental Protocols
Protocol 1: Accelerated Stability Study of Solid this compound
Objective: To evaluate the stability of solid this compound under accelerated conditions of temperature and humidity.
Methodology:
-
Sample Preparation:
-
Place 100 mg of this compound into three separate, clean, and dry 2 mL amber glass vials.
-
Leave one vial open to the atmosphere within the stability chamber (for humidity exposure).
-
Seal the second vial under ambient air.
-
Purge the third vial with argon for 1 minute before sealing (inert atmosphere).
-
-
Storage Conditions:
-
Place the vials in a stability chamber set to 40°C and 75% relative humidity (RH).
-
-
Time Points:
-
Analyze the samples at T=0 (initial), T=1 week, T=2 weeks, and T=4 weeks.
-
-
Analysis:
-
At each time point, dissolve a known amount of the stored solid in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the solution by a validated HPLC method to determine the purity of this compound and identify any major degradation products.
-
Record any changes in the physical appearance (color, texture) of the solid.
-
Protocol 2: Analysis of this compound Purity by HPLC
Objective: To provide a general HPLC method for the purity assessment of this compound.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition or a compatible solvent.
Visualizations
Caption: A simplified potential degradation pathway for this compound.
Caption: A workflow for troubleshooting the degradation of this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Amino-5-bromophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-bromophenol in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this compound stem from the presence of three potentially reactive sites: the bromine atom for oxidative addition, and the amino and hydroxyl groups which can act as nucleophiles or ligands for the metal catalyst. The amino group, in particular, can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[1] This can lead to low yields or catalyst deactivation. Additionally, the phenolic hydroxyl group can also participate in side reactions, such as O-arylation, depending on the reaction conditions.
Q2: Which type of cross-coupling reaction is a good starting point for this compound?
A2: The Suzuki-Miyaura coupling is often a good starting point. It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids.[1] However, the choice of reaction ultimately depends on the desired final product. For C-N bond formation, the Buchwald-Hartwig amination is the reaction of choice.
Q3: How can I prevent catalyst poisoning or inhibition by the amino group?
A3: Careful selection of the catalyst system is crucial. Using bulky, electron-rich phosphine ligands can help to prevent the amino group from strongly coordinating to the palladium center and inhibiting the reaction.[1] Additionally, performing the reaction under appropriate conditions, such as using a suitable base and solvent, can minimize this issue. In some cases, protection of the amino group may be considered, although it adds extra steps to the synthesis.
Q4: What are common side reactions to expect, and how can they be minimized?
A4: Common side reactions include:
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Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be minimized by using pure reagents and solvents, and by carefully selecting the base.
-
Homocoupling: The boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling) couples with itself. This can often be suppressed by using the appropriate catalyst and reaction conditions.[2]
-
O-Arylation: In reactions like the Buchwald-Hartwig amination, the phenolic hydroxyl group can compete with the desired amine nucleophile, leading to the formation of an ether byproduct. The choice of catalyst, ligand, and base can influence the chemoselectivity between N- and O-arylation.
Q5: Can microwave irradiation be beneficial for these reactions?
A5: Yes, microwave-assisted cross-coupling reactions can often significantly reduce reaction times from hours to minutes and, in some cases, improve yields.[1] This is particularly useful for high-throughput synthesis or for reactions that are sluggish under conventional heating.
Troubleshooting Guides
Problem 1: Low to No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more readily activated. For Pd(II) sources, ensure the reaction conditions facilitate reduction to the active Pd(0) species.[3] |
| Inappropriate Ligand | Screen a variety of phosphine ligands. For aminophenols, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often effective.[4] |
| Incorrect Base | The choice of base is critical and depends on the specific coupling reaction. For Suzuki-Miyaura, K₃PO₄ or Cs₂CO₃ are common choices. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu is often used.[5] The base's strength and solubility can significantly impact the reaction rate and yield.[6] |
| Poor Solvent Choice | Ensure the use of anhydrous, degassed solvents. Common solvents include 1,4-dioxane, toluene, and DMF. A co-solvent like water may be necessary for some reactions, particularly the Suzuki-Miyaura coupling, to aid in dissolving the base.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature. If the reaction is still sluggish, consider switching to a higher-boiling solvent or using microwave irradiation.[1] |
| Catalyst Poisoning | Impurities in starting materials or solvents (e.g., sulfur compounds) can poison the catalyst. Use high-purity reagents and freshly distilled solvents.[3] |
Problem 2: Significant Side Product Formation (e.g., Dehalogenation, Homocoupling)
| Possible Cause | Suggested Solution |
| Presence of Protic Impurities | Ensure all reagents and solvents are thoroughly dried, as water can be a proton source for dehalogenation. |
| Base-Induced Side Reactions | Consider using a milder or different type of base. For example, in some cases, organic bases may offer better results than inorganic ones.[6] |
| Inappropriate Catalyst Loading | Optimize the catalyst loading. Too high a concentration can sometimes promote side reactions. |
| Oxygen Contamination | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction, as oxygen can promote homocoupling of boronic acids or alkynes.[2] |
| Sub-optimal Ligand | The ligand can influence the relative rates of the desired reaction and side reactions. Screening different ligands is recommended. |
Data Presentation: Recommended Starting Conditions for Cross-Coupling Reactions
Disclaimer: The following data is based on reactions with structurally similar compounds, such as 3-amino-5-bromopyridine, and should be used as a starting point for optimization for this compound.[1]
Table 1: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |
| Ligand | PPh₃ (if not using a pre-formed complex) |
| Base | K₃PO₄ (2 equivalents) or Cs₂CO₃ (2 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | 80-100 °C |
Table 2: Buchwald-Hartwig Amination
| Parameter | Recommended Condition |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) |
| Ligand | XPhos, SPhos, or RuPhos (2-4 mol%) |
| Base | NaOtBu (1.5-2 equivalents) or K₃PO₄ (2 equivalents) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 90-110 °C |
Table 3: Sonogashira Coupling
| Parameter | Recommended Condition |
| Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) |
| Co-catalyst | CuI (2-5 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents) |
| Solvent | THF or DMF |
| Temperature | Room temperature to 60 °C |
Table 4: Heck Reaction
| Parameter | Recommended Condition |
| Catalyst | Pd(OAc)₂ (1-5 mol%) |
| Ligand | P(o-tolyl)₃ or PPh₃ (2-10 mol%) |
| Base | K₂CO₃ or Et₃N (1.5-2 equivalents) |
| Solvent | DMF or Acetonitrile |
| Temperature | 100-140 °C |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 3-Amino-5-bromophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-bromophenol. The following sections address common issues related to solvent effects on the reactivity of this compound, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the solubility of this compound?
A1: The solubility of this compound is highly dependent on the solvent's polarity. As a molecule with both a polar amino group and a hydroxyl group, as well as a less polar brominated benzene ring, its solubility can be summarized as follows:
| Solvent Class | Examples | Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The amino and hydroxyl groups can form hydrogen bonds with protic solvents, enhancing solubility. |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | High | These solvents can dissolve the compound through dipole-dipole interactions without interfering with the hydrogen-bonding capabilities of the substrate. |
| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Low to Insoluble | The overall polarity of this compound is too high for significant solubility in non-polar solvents. |
Q2: I am observing low reactivity or no reaction during an electrophilic aromatic substitution (e.g., acylation) on this compound. What is the likely cause and how can I resolve it?
A2: Low reactivity in electrophilic aromatic substitution is often due to the deactivation of the aromatic ring. In acidic conditions, the amino group can be protonated to form an anilinium ion (-NH3+), which is a strong deactivating group and directs incoming electrophiles to the meta position.
Troubleshooting Steps:
-
Protect the Amino Group: The most effective strategy is to protect the highly activating amino group, for example, through acetylation to form the corresponding acetanilide. This reduces the ring's activation, preventing over-reaction and side products.[1]
-
Solvent Choice: The use of a non-polar, aprotic solvent can sometimes suppress the formation of the deactivating anilinium ion.
-
Use of a Mild Base: Incorporating a non-nucleophilic base can neutralize any acid generated during the reaction, preventing the protonation of the amino group.
Q3: My reaction is producing a mixture of ortho- and para-isomers. How can I improve the regioselectivity for the desired product?
A3: Achieving high regioselectivity can be challenging due to the presence of multiple activating groups. The amino and hydroxyl groups are both ortho-, para-directing.
Strategies to Enhance Regioselectivity:
-
Protecting Groups: Introducing a bulky protecting group on the amino or hydroxyl function can sterically hinder the ortho positions, thereby favoring substitution at the para position.
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio. Non-polar solvents may favor the formation of the less polar para-substituted product.
-
Temperature Control: Lowering the reaction temperature can increase the selectivity of the reaction.
Q4: I am attempting a Sandmeyer reaction with this compound, but the yield is poor. What are the common pitfalls?
A4: The Sandmeyer reaction, which converts the amino group to other functionalities via a diazonium salt, is sensitive to reaction conditions.
Troubleshooting Tips:
-
Diazotization Temperature: The formation of the diazonium salt must be carried out at low temperatures (typically 0-5 °C) to prevent its decomposition.
-
Purity of Reagents: Ensure that the sodium nitrite and the mineral acid used are of high purity.
-
Solvent: The choice of solvent can be critical. For the synthesis of aryl bromides, bromoform is often a suitable solvent, while for chloroarenes, chloroform can be used.[2][3]
Troubleshooting Guides
Issue 1: Poor Yield in N-Acylation of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the acetylated product. | 1. Deactivation of the amine by protonation. 2. Insufficiently reactive acylating agent. | 1. Add a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. 2. Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). |
| Formation of multiple products. | O-acylation of the hydroxyl group is competing with N-acylation. | 1. Protect the hydroxyl group before carrying out the N-acylation. 2. Optimize reaction conditions (lower temperature, less reactive acylating agent) to favor N-acylation. |
| The starting material is insoluble in the reaction solvent. | The chosen solvent is not polar enough. | Use a more polar aprotic solvent such as DMF or DMSO to ensure the dissolution of the starting material. |
Issue 2: Uncontrolled Halogenation leading to Poly-substituted Products
| Symptom | Possible Cause | Suggested Solution |
| Formation of di- or tri-halogenated products. | The amino and hydroxyl groups are strongly activating the aromatic ring. | Protect the amino group as an acetanilide to moderate its activating effect before performing the halogenation.[1] |
| Reaction is too fast and difficult to control. | The reaction conditions are too harsh. | 1. Use a less polar solvent to decrease the reaction rate. 2. Perform the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes the protection of the amino group in this compound by acetylation.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-(3-bromo-5-hydroxyphenyl)acetamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Diazotization and Sandmeyer Reaction of this compound
This protocol outlines the conversion of the amino group to a chloro group via a Sandmeyer reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) chloride (CuCl)
-
Water
-
Standard glassware for low-temperature reactions
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1,3-dibromo-5-chlorobenzene by distillation or chromatography.
Visualizations
References
Scale-up challenges in the production of 3-Amino-5-bromophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 3-Amino-5-bromophenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and purification.
Troubleshooting Guides
The primary industrial route for the synthesis of this compound involves the reduction of 3-bromo-5-nitrophenol. This method is preferred for its high regioselectivity, which is crucial for large-scale production to ensure product purity and minimize complex separation processes. The most common challenges in this process are associated with the reduction of the nitro group while preserving the bromine substituent, as well as achieving high purity of the final product.
Issue 1: Low Yield and Incomplete Conversion
Question: We are experiencing low yields and incomplete conversion during the catalytic hydrogenation of 3-bromo-5-nitrophenol to this compound on a pilot scale. What are the potential causes and how can we optimize the reaction?
Answer: Low yields and incomplete conversion in catalytic hydrogenation are common scale-up challenges. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Activity and Loading: The activity of the catalyst is paramount. On a larger scale, mass transfer limitations can become significant.
-
Troubleshooting Steps:
-
Catalyst Deactivation: Ensure the catalyst has not been poisoned. Contaminants in the starting material or solvent, or even by-products from previous runs, can deactivate the catalyst. It is advisable to use fresh, high-quality catalyst for initial optimizations.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While increasing the catalyst amount can improve the reaction rate, it also adds to the cost. A careful optimization of the catalyst loading (typically expressed as a weight percentage of the substrate) is necessary.
-
Agitation: Inadequate agitation can lead to poor mixing of the substrate, catalyst, and hydrogen, resulting in a slower reaction rate. Ensure that the agitation speed is sufficient to maintain a uniform slurry.
-
-
-
Hydrogen Pressure and Temperature: These parameters are critical for the reaction kinetics.
-
Troubleshooting Steps:
-
Hydrogen Pressure: A low hydrogen pressure will result in a slower reaction rate. Increasing the pressure can enhance the rate of reaction but must be done within the safety limits of the reactor.
-
Temperature: While higher temperatures generally increase the reaction rate, they can also promote side reactions, such as dehalogenation. An optimal temperature must be determined that balances the reaction rate and selectivity.
-
-
-
Solvent Selection: The choice of solvent can influence the solubility of the starting material and product, as well as the activity of the catalyst.
-
Troubleshooting Steps:
-
Solubility: Ensure that the 3-bromo-5-nitrophenol has good solubility in the chosen solvent at the reaction temperature to avoid mass transfer limitations.
-
Solvent Purity: Impurities in the solvent can poison the catalyst. Always use high-purity, dry solvents.
-
-
Issue 2: Formation of Dehalogenated By-product
Question: During the catalytic hydrogenation of 3-bromo-5-nitrophenol, we are observing a significant amount of 3-aminophenol as a by-product. How can we minimize this dehalogenation?
Answer: The formation of 3-aminophenol is a result of hydrodehalogenation, a common side reaction in the catalytic hydrogenation of halogenated nitroaromatics. Minimizing this by-product is crucial for product purity and yield.
Potential Causes and Solutions:
-
Catalyst Choice: The choice of catalyst has a significant impact on the extent of dehalogenation.
-
Troubleshooting Steps:
-
Palladium on Carbon (Pd/C): This is a very active catalyst but is also known to promote dehalogenation, especially at higher temperatures and with prolonged reaction times.[1]
-
Raney Nickel: This catalyst is often a better choice when dehalogenation is a concern. It is generally less prone to causing the cleavage of the carbon-bromine bond compared to Pd/C.[1]
-
Platinum-based Catalysts: Sulfided platinum on carbon (Pt/C) can also be used to suppress dehalogenation.[2]
-
-
-
Reaction Conditions: Optimizing the reaction parameters can significantly reduce dehalogenation.
-
Troubleshooting Steps:
-
Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Hydrogen Pressure: Use the lowest effective hydrogen pressure.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
-
Additives: The addition of certain reagents can inhibit dehalogenation.
-
Troubleshooting Steps:
-
Base Addition: The addition of a small amount of a base (e.g., triethylamine) can sometimes suppress hydrodehalogenation by neutralizing any acidic by-products that may form and promote the side reaction.
-
-
Issue 3: Difficulties in Product Isolation and Purification
Question: We are facing challenges in isolating pure this compound from the reaction mixture. The crude product is often colored and contains residual catalyst and by-products. What is an effective purification strategy for industrial scale?
Answer: The purification of aminophenols can be challenging due to their amphoteric nature and susceptibility to oxidation. A multi-step approach is often necessary for large-scale purification.
Potential Causes and Solutions:
-
Catalyst Removal: Incomplete removal of the heterogeneous catalyst can contaminate the product.
-
Troubleshooting Steps:
-
Filtration: After the reaction, the catalyst is typically removed by filtration. For large-scale operations, a filter press or a centrifugal filter is used. The use of a filter aid like celite can improve filtration efficiency. Ensure the filter medium is appropriate to retain the fine catalyst particles.
-
-
-
Work-up Procedure: The work-up is critical for removing impurities and isolating the product.
-
Troubleshooting Steps:
-
Solvent Removal: The reaction solvent is typically removed by distillation under reduced pressure.
-
Extraction: An aqueous work-up can be employed. Since this compound is amphoteric, its solubility is pH-dependent. By adjusting the pH, it can be selectively extracted. For instance, dissolving the crude product in an acidic solution will protonate the amino group, making it water-soluble and allowing for the removal of non-basic impurities by extraction with an organic solvent. Subsequently, neutralizing the aqueous layer will precipitate the product.
-
Decolorization: If the product is colored due to oxidation, treatment with activated carbon can be effective.
-
-
-
Crystallization: This is the final and most crucial step for achieving high purity.
-
Troubleshooting Steps:
-
Solvent Selection: A suitable solvent or solvent mixture for recrystallization should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Seeding: For large-scale crystallization, seeding with a small amount of pure product can help control the crystal size and improve the purity of the final product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most common and scalable synthetic route is the reduction of 3-bromo-5-nitrophenol. This route is favored because it avoids the formation of regioisomers that occurs with the direct bromination of 3-aminophenol, thus simplifying purification and maximizing the yield of the desired product.
Q2: What are the key safety considerations when scaling up the catalytic hydrogenation of 3-bromo-5-nitrophenol?
A2: The key safety considerations include:
-
Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor and all associated equipment must be properly grounded and designed to handle flammable gases under pressure.
-
Catalyst Handling: Some hydrogenation catalysts, like Raney Nickel, are pyrophoric and must be handled under a blanket of water or an inert solvent at all times. Palladium on carbon can also be pyrophoric, especially after use.
-
Exothermic Reaction: The reduction of a nitro group is a highly exothermic reaction.[3] Proper temperature control and an adequate cooling system are essential to prevent a runaway reaction. On a large scale, the rate of addition of reactants or the control of hydrogen flow may be used to manage the heat evolution.
Q3: How can I monitor the progress of the reduction reaction on a large scale?
A3: On a large scale, real-time monitoring is crucial for process control and safety. Common methods include:
-
Hydrogen Uptake: Monitoring the rate of hydrogen consumption can provide a good indication of the reaction progress.
-
In-process Control (IPC) Sampling: Taking periodic samples from the reactor (through a safe sampling port) and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide accurate information on the conversion of the starting material and the formation of the product and by-products.
Data Presentation
Table 1: Comparison of Reduction Methods for 3-bromo-5-nitrophenol
| Reducing Agent/System | Typical Solvent | Temperature (°C) | Pressure (psi) | Typical Yield (%) | Key Challenges |
| H₂ / Pd/C | Ethanol, Methanol | 25 - 60 | 50 - 200 | 80 - 95 | Potential for dehalogenation[1] |
| H₂ / Raney Ni | Ethanol, Methanol | 25 - 70 | 50 - 500 | 85 - 98 | Pyrophoric catalyst handling |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 50 - 80 | Atmospheric | 75 - 90 | Stoichiometric tin waste |
| Fe / NH₄Cl | Ethanol / Water | 70 - 100 | Atmospheric | 70 - 85 | Large amount of iron sludge |
| Sodium Bisulfite | Water / Methanol | 60 - 90 | Atmospheric | 60 - 75 | Lower yield, potential for side reactions |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inactive catalyst, insufficient catalyst loading, low H₂ pressure/temperature. | Use fresh catalyst, optimize loading, increase H₂ pressure/temperature cautiously. |
| Dehalogenation | Aggressive catalyst (e.g., Pd/C), high temperature, long reaction time. | Switch to Raney Ni or sulfided Pt/C, lower temperature, monitor reaction closely.[1][2] |
| Purification Difficulty | Residual catalyst, colored impurities (oxidation), co-crystallization of by-products. | Use filter aid for catalyst removal, treat with activated carbon, optimize crystallization solvent. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-bromo-5-nitrophenol (Pilot Scale)
Materials:
-
3-bromo-5-nitrophenol (1.0 kg, 4.59 mol)
-
Raney Nickel (50% slurry in water, 100 g)
-
Ethanol (10 L)
-
Hydrogen gas
Procedure:
-
Charge a 20 L stainless steel autoclave with 3-bromo-5-nitrophenol and ethanol.
-
Carefully add the Raney Nickel slurry to the reactor under a nitrogen atmosphere.
-
Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 150 psi.
-
Start agitation and heat the reactor to 50°C.
-
Monitor the reaction progress by hydrogen uptake and periodic HPLC analysis of samples.
-
Once the reaction is complete (typically 4-6 hours), cool the reactor to room temperature and vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound
Materials:
-
Crude this compound (from Protocol 1)
-
Toluene (for recrystallization)
-
Activated Carbon
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot toluene.
-
Add activated carbon (approximately 2% w/w of the crude product) and stir at reflux for 30 minutes.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold toluene.
-
Dry the crystals under vacuum at 50°C to afford pure this compound.
Mandatory Visualization
References
Identification and removal of impurities in 3-Amino-5-bromophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-bromophenol. This guide addresses common challenges encountered during the identification and removal of impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route and degradation. Common impurities may include:
-
Starting Material Residues: Unreacted 3-aminophenol or its precursors.
-
Isomeric Impurities: Other isomers formed during bromination, such as 2-bromo-5-aminophenol and 4-bromo-3-aminophenol.
-
Over-brominated Products: Di- or tri-brominated aminophenols.
-
Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to the formation of colored polymeric quinoid structures.[1] This is often observed as a discoloration of the material, which may range from yellow-brown to pink-purple.[1]
-
Residual Solvents and Reagents: Solvents used during synthesis and purification, as well as unreacted reagents.
Q2: My this compound is discolored. Is it still usable?
A2: Discoloration, often a pink or brownish tint, typically indicates the presence of oxidation products.[1] While the bulk of the material may still be the desired compound, the purity is compromised. For sensitive applications, purification is recommended to remove these colored impurities. The stability of 3-aminophenol is generally better than 2- and 4-aminophenol isomers regarding oxidation.[1]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[2] Exposure to air and light can accelerate the oxidation process, leading to discoloration and the formation of impurities.[3]
Q4: What analytical techniques are best for identifying and quantifying impurities in this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities. A reversed-phase C18 or C8 column with a UV detector is commonly used.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of unknown impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for impurity profiling.
Troubleshooting Guides
Purification by Recrystallization
Recrystallization is a common and effective method for purifying this compound.
Problem 1: The compound does not dissolve in the chosen solvent.
| Possible Cause | Suggested Solution |
| Incorrect solvent choice. | Based on the polarity of this compound, consider polar solvents or solvent mixtures. Good starting points for aminophenols include water, ethanol, or mixtures like ethanol/water or ether/hexane.[2][6][7] |
| Insufficient solvent volume. | Add more solvent in small portions until the solid dissolves upon heating. |
| The solution is not hot enough. | Ensure the solvent is heated to its boiling point to maximize solubility. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| The solution is not supersaturated (too dilute). | Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals. |
| Nucleation has not initiated. | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of pure this compound. |
Problem 3: The compound "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Adding a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then reheating to clarity before cooling, can be effective. |
| High impurity levels. | The presence of significant impurities can inhibit crystallization. Consider a preliminary purification step like column chromatography. |
Problem 4: The resulting crystals are colored.
| Possible Cause | Suggested Solution |
| Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
| Oxidation during the recrystallization process. | Perform the recrystallization under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2] |
Purification by Column Chromatography
Column chromatography is useful for separating this compound from impurities with different polarities.
Problem 1: Poor separation of the desired product from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system (eluent). | The choice of eluent is critical for good separation. For aminophenols, solvent systems like ethyl acetate/hexanes or dichloromethane/methanol are common starting points. A gradient elution may be necessary to separate compounds with similar polarities. |
| Co-elution of isomers. | Separating isomers can be challenging. A very slow gradient and a long column can improve resolution. |
| Column overload. | Loading too much crude material onto the column will result in broad peaks and poor separation. A general rule is to use a silica gel to crude product ratio of at least 50:1 by weight. |
Problem 2: The product is not eluting from the column (streaking or tailing).
| Possible Cause | Suggested Solution |
| The compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture. |
| Strong interaction with the stationary phase. | Basic amines can interact strongly with the acidic silanol groups on silica gel, leading to tailing. Adding a small amount of a competing base, such as triethylamine (~0.1-1%), to the eluent can help to mitigate this issue.[8][9] |
| Compound decomposition on silica gel. | Phenols can sometimes be unstable on acidic silica gel. Using a deactivated (neutral) silica gel or a different stationary phase like alumina may be beneficial. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot solvent mixture (e.g., ethanol/water or diethyl ether/hexane) to completely dissolve the solid.[6][7] It is crucial to use the smallest volume of solvent necessary to achieve dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: HPLC Analysis of this compound Purity
This protocol is a starting point for developing an HPLC method for purity analysis.
| Parameter | Condition |
| Instrumentation | HPLC with UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][10] |
| Mobile Phase A | 0.1% Phosphoric acid or Formic acid in Water[11] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25-30 min: 90% to 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm and 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. chemcess.com [chemcess.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 11. Separation of 3-Aminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of 3-Amino-5-bromophenol and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between chemical isomers is paramount. This guide provides a comprehensive comparative analysis of 3-Amino-5-bromophenol and its positional isomers, focusing on their physicochemical properties, synthesis, spectroscopic data, and potential biological activities. The strategic placement of amino and bromo functional groups on the phenol ring can significantly influence the molecule's reactivity, biological interactions, and therapeutic potential.
This publication aims to be a valuable resource by summarizing key data in a structured format, providing detailed experimental protocols for further investigation, and illustrating logical workflows for comparative studies.
Physicochemical Properties: A Comparative Overview
The position of the amino and bromo substituents on the phenol ring dramatically impacts the physicochemical properties of the isomers. These properties, including melting point, boiling point, and predicted pKa and solubility, are crucial for predicting the behavior of these compounds in various experimental and physiological settings. A summary of available data is presented below.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 100367-38-2 | C₆H₆BrNO | 188.02 | N/A | N/A |
| 2-Amino-3-bromophenol | 116435-77-9 | C₆H₆BrNO | 188.02 | N/A | N/A |
| 2-Amino-4-bromophenol | 40925-68-6 | C₆H₆BrNO | 188.02 | 135-140[1] | 282.8[1] |
| 2-Amino-5-bromophenol | 38191-34-3 | C₆H₆BrNO | 188.02 | 125-127 (decomposes)[2] | N/A |
| 2-Amino-6-bromophenol | 28165-50-6 | C₆H₆BrNO | 188.02 | 83-84[3] | 246.4 (Predicted)[3] |
| 3-Amino-2-bromophenol | 100367-36-0 | C₆H₆BrNO | 188.02 | N/A | N/A |
| 3-Amino-4-bromophenol | 100367-37-1 | C₆H₆BrNO | 188.02 | N/A | N/A |
| 4-Amino-2-bromophenol | 16750-67-7 | C₆H₆BrNO | 188.02 | N/A | N/A |
| 4-Amino-3-bromophenol | 74440-80-5 | C₆H₆BrNO | 188.02 | N/A | N/A |
| 5-Amino-2-bromophenol | 55120-56-4 | C₆H₆BrNO | 188.02 | N/A | N/A |
Synthesis and Spectroscopic Characterization
The synthesis of aminobromophenol isomers typically involves the bromination of a corresponding aminophenol or the reduction of a nitrobromophenol. The precise starting materials and reaction conditions are tailored to achieve the desired substitution pattern.
For instance, 2-Amino-5-bromophenol can be synthesized from the reduction of 5-bromo-2-nitrophenol using sodium bisulfite[2]. The identity and purity of the synthesized isomers are confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR and IR Spectroscopy:
The ¹H NMR spectra of these isomers are characterized by distinct chemical shifts and splitting patterns of the aromatic protons, which are highly sensitive to the positions of the electron-donating amino and hydroxyl groups and the electron-withdrawing bromo group.
For 2-Amino-5-bromophenol , the ¹H NMR spectrum (in CD₃CN) shows signals at δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), and 6.56 (d, 1H, J=8Hz), along with a broad singlet for the amino protons at 4.03 ppm[2].
The IR spectra provide valuable information about the functional groups present. For 2-Amino-5-bromophenol , characteristic absorption bands are observed for N-H and O-H stretching (broad band around 3496 cm⁻¹), N-H bending, and C-Br stretching[2].
Potential Biological Activities and Signaling Pathways
While specific comparative biological data for all isomers of this compound is limited, the aminophenol and bromophenol structural motifs are present in numerous biologically active molecules. This suggests that these isomers could exhibit a range of pharmacological effects, including antimicrobial, antioxidant, and anticancer activities. The position of the functional groups is expected to play a critical role in their biological activity by influencing their ability to interact with biological targets.
Based on the activities of related compounds, it is hypothesized that these isomers could potentially modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the MAPK/ERK and PI3K-Akt pathways. However, this remains to be experimentally verified.
Experimental Protocols
To facilitate further research into the comparative biological activities of these isomers, a standard protocol for a cytotoxicity assay is provided below.
MTT Assay for Cytotoxicity Screening
This colorimetric assay is a widely used method to assess the metabolic activity of cells and, by extension, their viability and proliferation in response to a test compound.
Materials:
-
Aminobromophenol isomers (dissolved in a suitable solvent like DMSO)
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the aminobromophenol isomers for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Research Workflow
The following diagram illustrates a logical workflow for a comprehensive comparative analysis of this compound and its isomers.
Caption: A workflow for the comparative analysis of aminobromophenol isomers.
Conclusion
This guide provides a foundational comparison of this compound and its isomers. While there are gaps in the available data, the information presented highlights the importance of isomeric positioning on the physicochemical and potential biological properties of these compounds. Further experimental investigation is necessary to fully elucidate their comparative biological activities and to explore their potential as scaffolds in drug discovery and development. The provided protocols and workflow offer a roadmap for such future research endeavors.
References
Unambiguous Structure Validation of 3-Amino-5-bromophenol Derivatives: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a critical step. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the structural validation of 3-Amino-5-bromophenol derivatives, supported by experimental data and detailed protocols.
The accurate elucidation of the chemical structure of newly synthesized molecules is paramount in the fields of medicinal chemistry and materials science. Among the array of analytical tools available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable technique for the unambiguous determination of molecular architecture. This guide will compare the utility of NMR with other spectroscopic methods, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, in the context of characterizing a series of hypothetical N-substituted this compound derivatives.
Performance Comparison of Analytical Techniques
To illustrate the strengths of each technique, let's consider a series of hypothetical derivatives of this compound. The following table summarizes the expected data from NMR, MS, and FTIR analyses, highlighting how each method contributes to the overall structural picture.
| Derivative | Technique | Observed Data | Interpretation |
| This compound | ¹H NMR (400 MHz, DMSO-d₆) | δ 9.35 (s, 1H, OH), 6.70 (t, J=2.0 Hz, 1H, Ar-H), 6.55 (t, J=2.0 Hz, 1H, Ar-H), 6.30 (t, J=2.0 Hz, 1H, Ar-H), 5.30 (s, 2H, NH₂) | Confirms the presence of phenolic OH, three aromatic protons with meta-coupling, and an amino group. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158.0 (C-OH), 150.0 (C-NH₂), 133.0 (C-Br), 112.0 (Ar-CH), 110.0 (Ar-CH), 105.0 (Ar-CH) | Identifies all six carbon environments, including those bearing functional groups. | |
| Mass Spec. (EI) | m/z 187/189 (M⁺, isotopic pattern for Br) | Determines the molecular weight and confirms the presence of one bromine atom. | |
| FTIR (KBr, cm⁻¹) | 3400-3200 (O-H, N-H stretch), 1600, 1480 (C=C stretch), 1250 (C-O stretch), 850 (C-H bend), 550 (C-Br stretch) | Identifies key functional groups (hydroxyl, amino, aromatic ring, C-Br bond). | |
| N-Acetyl-3-amino-5-bromophenol | ¹H NMR (400 MHz, DMSO-d₆) | δ 10.0 (s, 1H, NH), 9.60 (s, 1H, OH), 7.50 (t, J=1.9 Hz, 1H, Ar-H), 7.20 (t, J=1.9 Hz, 1H, Ar-H), 6.90 (t, J=1.9 Hz, 1H, Ar-H), 2.05 (s, 3H, CH₃) | Shows the introduction of an acetyl group (singlet at 2.05 ppm) and the replacement of the NH₂ protons with a single NH proton. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5 (C=O), 158.2 (C-OH), 141.0 (C-NH), 132.5 (C-Br), 115.0 (Ar-CH), 113.0 (Ar-CH), 110.0 (Ar-CH), 24.0 (CH₃) | Confirms the presence of the carbonyl and methyl carbons from the acetyl group. | |
| Mass Spec. (EI) | m/z 229/231 (M⁺, isotopic pattern for Br) | Confirms the addition of an acetyl group (mass increase of 42 amu). | |
| FTIR (KBr, cm⁻¹) | 3300 (N-H stretch), 3200 (O-H stretch), 1660 (C=O stretch, amide), 1600, 1480 (C=C stretch), 1250 (C-O stretch), 550 (C-Br stretch) | Clearly indicates the presence of an amide carbonyl group. | |
| N-Benzoyl-3-amino-5-bromophenol | ¹H NMR (400 MHz, DMSO-d₆) | δ 10.3 (s, 1H, NH), 9.70 (s, 1H, OH), 8.00-7.50 (m, 8H, Ar-H), 7.10 (t, J=1.9 Hz, 1H, Ar-H) | Shows the presence of the benzoyl group protons and their coupling patterns. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.5 (C=O), 158.3 (C-OH), 140.5 (C-NH), 134.0-127.0 (Ar-C), 132.8 (C-Br), 116.0 (Ar-CH), 114.0 (Ar-CH), 111.0 (Ar-CH) | Confirms the presence of the benzoyl group carbons. | |
| Mass Spec. (EI) | m/z 291/293 (M⁺, isotopic pattern for Br) | Confirms the addition of a benzoyl group (mass increase of 104 amu). | |
| FTIR (KBr, cm⁻¹) | 3300 (N-H stretch), 3200 (O-H stretch), 1650 (C=O stretch, amide), 1600, 1480 (C=C stretch), 1250 (C-O stretch), 550 (C-Br stretch) | Indicates the presence of the amide carbonyl and aromatic rings. |
As the table demonstrates, while MS and FTIR are excellent for determining molecular weight and identifying functional groups, respectively, NMR spectroscopy provides detailed information about the connectivity of atoms and the precise chemical environment of each proton and carbon atom. This level of detail is crucial for distinguishing between isomers and confirming the exact structure of a molecule.
Experimental Protocols
A generalized methodology for the characterization of this compound derivatives is provided below.
Synthesis of N-Substituted this compound Derivatives (General Procedure)
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), a base such as triethylamine (1.2 eq) is added. The appropriate acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 eq) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified derivative is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a 400 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans. Chemical shifts are reported in ppm relative to the residual solvent peak of DMSO-d₆ (δ 2.50).
-
¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same instrument at 100 MHz with proton decoupling. A 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) are used to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52).
Mass Spectrometry
Mass spectra are acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the ions is recorded.
FTIR Spectroscopy
FTIR spectra are recorded using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Visualization of the Validation Workflow
The logical workflow for validating the structure of a this compound derivative using these techniques can be visualized as follows:
Navigating the Bioactive Landscape of 3-Amino-5-bromophenol Derivatives: A Comparative Guide
While 3-Amino-5-bromophenol is a recognized intermediate in the synthesis of pharmaceuticals and agrochemicals, a comprehensive body of public-domain research detailing the direct synthesis of a wide array of bioactive compounds from this specific precursor, along with their comparative biological activities, remains limited. However, by examining the bioactivity of closely related brominated and aminated phenolic structures, we can infer the potential therapeutic avenues for derivatives of this compound and outline the experimental approaches used to evaluate them.
This guide will focus on the reported biological activities of bromophenol and aminophenol derivatives, providing a framework for researchers, scientists, and drug development professionals. We will delve into key therapeutic areas where such compounds have shown promise, including anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols for relevant biological assays and a synthetic pathway for a closely related compound are provided to facilitate further research and development.
Comparative Biological Activities
The introduction of bromine and amino groups to a phenolic ring can significantly influence a molecule's biological profile. Bromine can enhance lipophilicity, potentially improving membrane permeability, and can be involved in halogen bonding, a significant interaction in protein-ligand binding. The amino group provides a site for further chemical modification and can participate in hydrogen bonding.
While specific data for compounds directly synthesized from this compound is scarce in the available literature, research on analogous compounds provides valuable insights.
Anticancer Activity
Numerous studies have highlighted the potential of bromophenol derivatives as anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines. For instance, a series of bromophenol hybrids demonstrated significant inhibitory activity against human cancer cell lines such as A549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), HepG2 (hepatocellular carcinoma), HCT116 (colon cancer), and Caco-2 (colorectal adenocarcinoma)[1].
One notable study on novel aminophenol analogues, which share structural similarities with potential derivatives of this compound, reported potent anticancer activity. These compounds were shown to suppress the growth of breast cancer (MCF-7), adriamycin-resistant breast cancer (MCF-7/AdrR), prostate cancer (DU-145), and leukemia (HL60) cells[2]. The mechanism of action was linked to their ability to induce apoptosis[2].
Table 1: Anticancer Activity of Representative Aminophenol Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| p-dodecylaminophenol | MCF-7 | ~5 | [2] |
| p-dodecylaminophenol | DU-145 | ~7 | [2] |
| p-dodecylaminophenol | HL60 | ~2 | [2] |
| p-decylaminophenol | MCF-7 | ~10 | [2] |
| p-decylaminophenol | DU-145 | ~15 | [2] |
| p-decylaminophenol | HL60 | ~4 | [2] |
Note: The above data is for aminophenol analogues and is presented to illustrate the potential of this class of compounds. Specific derivatives of this compound would require independent evaluation.
Antimicrobial Activity
Derivatives of 3-aminophenol have been synthesized and evaluated for their antimicrobial properties. In one study, Schiff base derivatives of 3-aminophenol demonstrated good activity against various microbial strains[3][4]. The structural modifications on the amino group were found to be crucial for the observed antimicrobial effects.
Enzyme Inhibition
Bromophenol derivatives have emerged as potent inhibitors of various enzymes, suggesting their potential in treating a range of diseases. Studies have shown that novel synthesized bromophenol compounds can effectively inhibit human carbonic anhydrase (hCA) I and II, and acetylcholinesterase (AChE). Carbonic anhydrase inhibitors are used in the treatment of glaucoma and epilepsy, while acetylcholinesterase inhibitors are used for Alzheimer's disease.
Another area of interest is the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway, making its inhibitors potential therapeutics for type 2 diabetes and obesity. Certain bromophenol derivatives have exhibited significant PTP1B inhibitory activity.
Table 2: Enzyme Inhibitory Activity of Representative Bromophenol Derivatives
| Compound Class | Target Enzyme | Ki (nM) | Reference |
| Bromophenol derivatives | hCA I | 2.53 ± 0.25 to 25.67 ± 4.58 | |
| Bromophenol derivatives | hCA II | 1.63 ± 0.11 to 15.05 ± 1.07 | |
| Bromophenol derivatives | AChE | 6.54 ± 1.03 to 24.86 ± 5.30 | |
| Bromophenol derivative (Compound 9) | PTP1B | IC50 = 1.50 µM |
Note: This table showcases the inhibitory potential of bromophenol derivatives against various enzymes. The activity of specific derivatives of this compound would need to be determined experimentally.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the biological evaluation of compounds synthesized from this compound.
Synthesis of a 3-Amino-5-hydrazinylphenol Derivative (from a related precursor)
Step 1: Reduction of the Nitro Group A mixture of 3-bromo-5-nitrophenol and tin(II) chloride dihydrate in ethyl acetate is heated to reflux for 3 hours. After cooling, the reaction mixture is made basic with a saturated aqueous solution of sodium hydrogen carbonate. The resulting suspension is filtered, and the layers are separated. The organic layer is washed with brine, dried, and the solvent is removed to yield this compound.
Step 2: Diazotization and Reduction to Hydrazine To a cold solution of the crude this compound in 37% hydrogen chloride, a solution of sodium nitrite in water is added dropwise at 0 °C. The reaction mixture is stirred for 20 minutes, followed by the addition of a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid at 0 °C. The mixture is stirred for another 20 minutes to yield the hydrochloride salt of the corresponding hydrazine.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Enzyme Inhibition Assay (Acetylcholinesterase)
The inhibitory activity against acetylcholinesterase can be determined using Ellman's method.
-
Reaction Mixture Preparation: The reaction mixture contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and the enzyme acetylcholinesterase.
-
Pre-incubation: The mixture is pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm over time using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined. The IC50 or Ki values are then calculated from the dose-response curves.
Visualizing Molecular Pathways and Workflows
To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of compounds derived from this compound.
Caption: A simplified signaling pathway illustrating a potential mechanism of anticancer activity for aminophenol derivatives.
References
A Comparative Guide to the Synthetic Efficacy of 3-Amino-5-bromophenol Routes
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of substituted aminophenols is a cornerstone of medicinal chemistry and materials science. 3-Amino-5-bromophenol, a versatile intermediate, presents unique synthetic challenges due to the directing effects of its functional groups. This guide provides a comparative analysis of two potential synthetic routes to this valuable compound, offering detailed experimental protocols and a quantitative assessment of their efficacy to aid researchers in selecting the optimal pathway for their needs.
Comparison of Synthetic Strategies
Two primary strategies for the preparation of this compound are outlined below: the reduction of a nitrophenol precursor and the direct bromination of 3-aminophenol.
| Parameter | Route 1: Reduction of 3-bromo-5-nitrophenol | Route 2: Bromination of 3-aminophenol |
| Starting Material | 3-bromo-5-nitrophenol | 3-aminophenol |
| Key Reactions | Nitro group reduction | Electrophilic Aromatic Bromination |
| Reagents | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Hydrochloric Acid | N-Bromosuccinimide (NBS), Acetonitrile |
| Reported/Expected Yield | High (estimated >85%) | Moderate to Low (potential for isomeric impurities) |
| Purity | High, requires standard purification | Moderate, may require extensive purification to separate isomers |
| Reaction Time | 2-4 hours | 1-3 hours |
| Advantages | High regioselectivity, clean conversion. | Fewer synthetic steps if starting from 3-aminophenol. |
| Disadvantages | Starting material may require separate synthesis. | Poor regioselectivity, formation of multiple isomers. |
Synthetic Route Diagrams
To visualize the synthetic pathways, the following diagrams have been generated.
Caption: Route 1: Reduction of 3-bromo-5-nitrophenol.
Caption: Route 2: Bromination of 3-aminophenol.
Experimental Protocols
Route 1: Reduction of 3-bromo-5-nitrophenol
This method involves the chemoselective reduction of the nitro group of 3-bromo-5-nitrophenol using tin(II) chloride. This approach is generally high-yielding and avoids the formation of isomeric byproducts.
Materials:
-
3-bromo-5-nitrophenol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-5-nitrophenol (1.0 eq) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (4-5 eq).
-
Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Route 2: Bromination of 3-aminophenol
This route attempts the direct bromination of 3-aminophenol using N-bromosuccinimide (NBS). The hydroxyl and amino groups are both ortho-, para-directing, which can lead to a mixture of brominated products, making the isolation of the desired this compound challenging.
Materials:
-
3-aminophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminophenol (1.0 eq) in acetonitrile in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC to observe the consumption of the starting material and the formation of products.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain a crude mixture of brominated isomers.
-
Isolate the desired this compound from the mixture using extensive column chromatography.
Logical Workflow for Comparing Synthetic Routes
The following diagram illustrates the logical process for evaluating and comparing different synthetic pathways.
Caption: Workflow for synthetic route comparison.
Conclusion
Based on the analysis of these two synthetic strategies, the reduction of 3-bromo-5-nitrophenol (Route 1) is the more efficacious and recommended pathway for the synthesis of this compound. While the direct bromination of 3-aminophenol (Route 2) offers a more direct approach from a commercially available starting material, the lack of regioselectivity presents significant challenges in purification and results in a lower overall yield of the desired product. For researchers requiring high purity and a reliable yield of this compound, the reduction of a pre-formed nitrophenol precursor is the superior method.
A Comparative Guide to the Purity Assessment of 3-Amino-5-bromophenol by Quantitative NMR (qNMR)
For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates like 3-Amino-5-bromophenol is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration—for the purity assessment of this key building block.
Principles of Purity Assessment
Quantitative NMR (qNMR): qNMR is recognized as a primary ratio method of measurement, meaning its results are directly traceable to the International System of Units (SI).[1] The fundamental principle of ¹H qNMR lies in the direct proportionality between the integrated area of a specific proton signal and the number of nuclei contributing to that signal. By comparing the integral of a unique signal from the analyte (this compound) with a signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined without requiring a specific reference standard of the analyte itself.[2][3]
Alternative Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a comparative chromatographic technique that separates the main compound from its impurities based on their differential distribution between a stationary and a mobile phase.[2] Purity is typically calculated using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[2] This method's accuracy can be influenced by the assumption that all components have similar response factors at the detection wavelength.[2]
-
Gas Chromatography (GC): Similar to HPLC, GC is a separation technique but is used for volatile or semi-volatile compounds.[4] It is highly effective for analyzing residual solvents and volatile impurities that may be present in the this compound sample.[4][5]
-
Acid-Base Titration: This classic analytical method quantifies a substance based on a stoichiometric neutralization reaction. For this compound, the basic amino group can be titrated with a standardized acid, or the weakly acidic phenolic group can be titrated with a standardized base, to determine the assay purity.[6][7]
Head-to-Head Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, impurity profiling, or routine quality control.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | Gas Chromatography (GC-FID/MS) | Acid-Base Titration |
| Principle | Primary ratio method based on the direct proportionality of signal area to the number of nuclei. | Comparative separation based on polarity and differential partitioning.[2] | Comparative separation based on volatility and boiling point.[4] | Stoichiometric neutralization reaction.[7] |
| Accuracy | High; provides an absolute purity value traceable to SI units.[1][2] | High, but can be influenced by the UV response factors of impurities.[2] | High for volatile analytes; response factors can vary.[8] | High, but susceptible to interference from acidic or basic impurities.[9] |
| Precision | Excellent, with Relative Standard Deviations (RSD) typically below 1%. | Very good, with low RSD for repeated injections.[10][11] | Very good, with low RSD.[8] | Excellent, with very low RSD for replicate titrations. |
| Specificity | High; distinguishes between structurally similar molecules based on unique chemical shifts. | Good to excellent, depending on chromatographic resolution.[10] | Excellent, especially when coupled with a Mass Spectrometer (MS) for identification.[12] | Low; any acidic or basic impurity will be titrated along with the analyte.[7] |
| Reference Standard | Requires a certified internal standard of a different structure.[13][3] | Requires a reference standard of the analyte for identity and assay; area % for purity. | Requires reference standards for peak identification and quantification.[14] | Requires a standardized titrant (e.g., HCl or NaOH).[9] |
| LOD/LOQ | Higher (less sensitive) compared to chromatographic methods.[15][16] | Low; highly sensitive for detecting trace impurities.[17] | Very low; excellent for trace analysis of volatile impurities.[4] | Moderate; not suitable for trace impurity analysis. |
| Sample Throughput | Lower, especially for high-precision measurements requiring long relaxation delays.[18] | Higher, with typical run times of 20-30 minutes per sample.[18] | Moderate to high, depending on the temperature program.[5] | High; can be automated for rapid analysis. |
| Destructive? | No, the sample can be fully recovered.[18] | Yes, the sample is consumed.[18] | Yes, the sample is consumed. | Yes, the sample is consumed. |
Illustrative Performance Data
| Parameter | qNMR | HPLC-UV | GC-FID |
| Linearity (R²) | > 0.999 | > 0.999[19] | > 0.999 |
| Precision (RSD) | < 1.0%[13] | < 2.0%[11][19] | < 2.0% |
| Accuracy (Recovery) | 98.0 - 102.0% | 98.0 - 102.0%[11][19] | 97.0 - 103.0% |
| Limit of Quantification | ~50 µg/mL[15] | ~0.1 µg/mL[10] | ~1 µg/mL |
Experimental Protocols
Purity Assessment by ¹H-qNMR
This protocol describes the determination of the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Certified Internal Standard (e.g., Maleic acid, high purity)
-
Deuterated Solvent (e.g., DMSO-d₆)
-
High-resolution NMR Spectrometer (≥400 MHz)
-
Analytical Balance (0.01 mg readability)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified (a D1 of 30-60 seconds is often sufficient for accurate integration).[18]
-
Use a 90° pulse angle.
-
Acquire at least 8-16 scans for a good signal-to-noise ratio.[20]
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., one of the aromatic protons).
-
Integrate the signal of the internal standard (e.g., the olefinic protons of Maleic acid at ~6.3 ppm).[17]
-
Calculate the purity using the following formula:
Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Purity Assessment by HPLC-UV
Materials:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile[5]
-
Diluent: 50:50 Water:Acetonitrile
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1.0 mg/mL in the diluent.[5]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound.
-
Calculate the purity using the area percent method: Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100.
-
Purity Assessment by GC-MS (for volatile impurities)
Materials:
-
GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium[5]
-
Solvent: Dichloromethane or Methanol
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent to a concentration of approximately 5 mg/mL.[5]
-
-
GC-MS Conditions:
-
Analysis:
-
Inject the sample.
-
Identify peaks corresponding to residual solvents or volatile impurities by their retention times and mass spectra.
-
Quantify using area percent or an external standard method.
-
Visualizing the Process
The following diagrams illustrate the experimental workflow for qNMR and the logical approach to selecting a purity validation method.
Caption: Workflow for purity determination of this compound using qNMR.
Caption: Logical flow for selecting a purity validation method.
Conclusion and Recommendations
Quantitative NMR stands out as a powerful, non-destructive primary method for determining the absolute purity of this compound without the need for a specific reference standard of the compound itself.[3][18] Its high precision and specificity make it an ideal choice for qualifying reference materials and for definitive mass balance studies.
However, for a comprehensive purity assessment, an orthogonal approach is highly recommended.[3][18]
-
HPLC-UV is indispensable for routine quality control, offering high throughput and superior sensitivity for detecting and quantifying non-volatile impurities.[18]
-
GC-MS is the preferred method for identifying and quantifying residual solvents and other volatile impurities that qNMR or HPLC might miss.[4]
-
Acid-base titration offers a simple, cost-effective, and precise method for a routine assay but lacks the specificity to provide a complete impurity profile.[7]
By combining the absolute accuracy of qNMR with the high sensitivity and separation power of HPLC and GC , researchers and drug development professionals can establish a comprehensive and reliable purity profile for this compound, ensuring the highest confidence in the quality of this critical intermediate.
References
- 1. usp.org [usp.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. omicsonline.org [omicsonline.org]
- 5. benchchem.com [benchchem.com]
- 6. Separate Quantitative Determination of Primary, Secondary, and Tertiary Aromatic Amines. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. irjet.net [irjet.net]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. cdc.gov [cdc.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
- 18. benchchem.com [benchchem.com]
- 19. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to In-Silico Property Prediction of 3-Amino-5-bromophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical 3-Amino-5-bromophenol derivatives, utilizing in-silico methods to predict their physicochemical, pharmacokinetic, and toxicological properties. The objective is to illustrate a standard computational workflow for identifying promising lead candidates early in the drug discovery process.[1][2][3] The parent compound, this compound, is a known intermediate in the synthesis of pharmaceuticals, making its derivatives a relevant subject for such exploratory studies.[4]
The following sections detail the computational methodologies, present predicted data for a series of hypothetical derivatives, and provide standardized protocols for both the in-silico analysis and subsequent experimental validation.
Computational and Experimental Workflow
The process of evaluating novel compounds involves a multi-stage approach, beginning with computational screening to prioritize candidates for synthesis and experimental testing.[3][5] This workflow ensures that resources are focused on derivatives with the highest probability of success, reducing time and cost.[6]
Caption: In-Silico Prediction and Experimental Validation Workflow.
Comparative Analysis of Hypothetical Derivatives
For this guide, we will analyze this compound (Parent) and three hypothetical derivatives where different functional groups (R) have been added to the amino group.
-
Parent: R = -H
-
Derivative 1 (D1): R = -C(O)CH₃ (Acetyl group)
-
Derivative 2 (D2): R = -SO₂CH₃ (Methanesulfonyl group)
-
Derivative 3 (D3): R = -C(O)C₆H₅ (Benzoyl group)
Predicted Physicochemical and Drug-Likeness Properties
The following table summarizes key physicochemical properties and compliance with Lipinski's Rule of Five (Ro5), which are crucial for evaluating a compound's potential as an orally active drug. These properties are typically predicted using software like SwissADME or similar computational tools.[7][8]
| Property | Parent | Derivative 1 (D1) | Derivative 2 (D2) | Derivative 3 (D3) | Ideal Range (Ro5) |
| Molecular Formula | C₆H₆BrNO | C₈H₈BrNO₂ | C₇H₈BrNO₃S | C₁₃H₁₀BrNO₂ | - |
| Molecular Weight ( g/mol ) | 188.02 | 230.07 | 266.11 | 292.12 | < 500 |
| LogP (Lipophilicity) | 1.85 | 1.90 | 1.75 | 3.20 | ≤ 5 |
| Topological Polar Surface Area (TPSA) Ų | 46.2 | 58.4 | 84.6 | 61.5 | < 140 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 1 | 2 | 3 | 2 | ≤ 10 |
| Rotatable Bonds | 0 | 1 | 2 | 2 | ≤ 10 |
| Lipinski's Ro5 Violations | 0 | 0 | 0 | 0 | 0 |
Predicted ADMET Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties predict how a drug will behave within an organism. Early prediction of poor ADMET properties is a primary reason for discontinuing drug development.[9][10]
| Property | Parent | Derivative 1 (D1) | Derivative 2 (D2) | Derivative 3 (D3) | Desired Outcome |
| Human Intestinal Absorption | High | High | High | Moderate | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | No | No | Target Dependent |
| P-glycoprotein (P-gp) Substrate | No | No | No | Yes | No |
| CYP2D6 Inhibitor | Yes | No | No | Yes | No |
| CYP3A4 Inhibitor | No | No | No | No | No |
| Ames Mutagenicity | Low Risk | Low Risk | Low Risk | Low Risk | Non-mutagenic |
| hERG I Inhibition | Low Risk | Low Risk | Low Risk | Medium Risk | Low Risk |
Hypothetical Biological Target and Signaling Pathway
Many phenolic compounds are investigated as kinase inhibitors.[6] Let us assume these derivatives are designed to target a hypothetical Serine/Threonine Kinase (STK) involved in a cancer cell proliferation pathway. Molecular docking simulations would be used to predict the binding affinity (Docking Score) of each derivative to the ATP-binding site of STK.
| Parameter | Parent | Derivative 1 (D1) | Derivative 2 (D2) | Derivative 3 (D3) |
| Docking Score (kcal/mol) | -6.5 | -7.8 | -8.5 | -8.1 |
Note: More negative scores indicate stronger predicted binding affinity.
Based on the combined in-silico data, Derivative 2 (D2) emerges as a promising candidate. It shows the best predicted binding affinity, no predicted inhibition of key CYP enzymes, non-permeability of the BBB (potentially reducing CNS side effects), and a favorable overall ADMET profile.
Caption: Hypothetical STK Signaling Pathway Targeted by Derivatives.
Experimental Protocols
Experimental validation is essential to confirm in-silico predictions.[11][12]
In-Silico Prediction Methodology
-
Physicochemical and ADMET Prediction:
-
Generate 2D structures of the parent molecule and all derivatives using chemical drawing software (e.g., ChemDraw).
-
Convert structures to a simplified molecular-input line-entry system (SMILES) format.
-
Submit SMILES strings to a web-based prediction tool (e.g., SwissADME, pkCSM, PreADMET).[7][8]
-
Collect predicted data for molecular weight, LogP, TPSA, drug-likeness rules, and key ADMET parameters.
-
Compile the data into summary tables for comparative analysis.
-
-
Molecular Docking Protocol:
-
Obtain the 3D crystal structure of the target protein (e.g., STK) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Maestro.
-
Define the binding site, typically centered on the co-crystallized ligand in the PDB structure.
-
Prepare the 3D structures of the derivatives (ligands), minimizing their energy.
-
Perform molecular docking using a program like AutoDock Vina or Glide to predict the binding pose and affinity (scoring function) of each ligand within the protein's active site.[1][3]
-
Analyze the results, focusing on the docking scores and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Synthesis Protocol: General Scheme for N-Acetylation (Derivative 1)
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to yield the pure N-(3-bromo-5-hydroxyphenyl)acetamide (Derivative 1).
Experimental Validation: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells and is commonly used to assess the anti-proliferative effects of a compound on cancer cell lines.
-
Cell Culture: Culture the target cancer cell line (e.g., a line known to overexpress STK) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
References
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. scispace.com [scispace.com]
- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. microbenotes.com [microbenotes.com]
- 6. frontiersin.org [frontiersin.org]
- 7. phcogj.com [phcogj.com]
- 8. phcogj.com [phcogj.com]
- 9. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
The Untapped Therapeutic Potential of 3-Amino-5-bromophenol Derivatives: A Literature Review
A scarcity of direct research into the therapeutic applications of 3-Amino-5-bromophenol derivatives necessitates a broader examination of related compounds to unlock their potential. While this specific chemical scaffold remains largely unexplored, the well-documented activities of aminophenol and bromophenol analogs in oncology and infectious diseases suggest a promising, yet unpaved, avenue for drug discovery.
Currently, this compound is primarily recognized as a commercially available intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its inherent reactivity makes it a valuable building block in medicinal chemistry. However, a comprehensive review of publicly available scientific literature reveals a significant gap in studies dedicated to the synthesis and biological evaluation of a distinct class of "this compound derivatives." This lack of focused research means that their therapeutic potential is largely inferred from the activities of parent compound classes—aminophenols and bromophenols—which have independently shown significant promise in various therapeutic areas.
A Glimpse into Anticancer Applications: BAX Activators
A notable exception to the general lack of research is a study on the development of direct activators of the pro-apoptotic protein BAX as potential anticancer agents. In this research, this compound served as a key starting material for the synthesis of novel compounds designed to trigger programmed cell death in cancer cells[1].
The synthesis involved a multi-step process initiated by the diazotization of this compound, followed by subsequent reactions to build a more complex molecule capable of binding to and activating BAX. This study provides a concrete, albeit singular, example of the utility of the this compound scaffold in generating therapeutically relevant molecules.
Experimental Protocols: Synthesis of a BAX Activator Precursor from this compound
The following protocol outlines the initial steps in the synthesis of BAX activator precursors, starting from this compound, as described in the literature[1].
-
Diazotization of this compound:
-
This compound is dissolved in a cold solution of 37% hydrochloric acid.
-
A solution of sodium nitrite in water is added dropwise to the mixture at 0°C.
-
The reaction mixture is stirred at 0°C for 20 minutes to yield the corresponding diazonium salt.
-
-
Reduction to a Hydrazine Derivative:
-
The diazonium salt solution is then treated with tin(II) chloride dihydrate at 0°C for 20 minutes to produce the 3-bromo-5-hydrazinylphenol hydrochloride intermediate.
-
This hydrazine derivative serves as a crucial building block for the subsequent construction of the final bioactive compounds.
Inferred Potential from Broader Aminophenol and Bromophenol Classes
Given the limited data on this compound derivatives, a comparative analysis of the therapeutic activities of more broadly studied aminophenol and bromophenol derivatives is essential to hypothesize their potential.
The Therapeutic Landscape of Aminophenol Derivatives
Derivatives of aminophenol have been investigated for a range of therapeutic applications, with notable activity in oncology.
Table 1: Anticancer Activity of Selected Aminophenol Derivatives
| Compound Class | Specific Derivative Example(s) | Cancer Cell Line(s) | Reported Activity (IC50/EC50) | Reference(s) |
| o-Aminophenol Derivatives | 6b, 6c, 6f, 6i, 12b | KB | 32 - 74.94 µg/mL | [2] |
| o-Aminophenol Derivatives | 6i | HepG2, A549, MCF7 | 29.46, 71.29, 80.02 µg/mL | [2] |
The Therapeutic Promise of Bromophenol Derivatives
Bromophenol derivatives, particularly those isolated from marine sources, have demonstrated significant potential as both anticancer and antimicrobial agents.
Table 2: Anticancer and Antimicrobial Activities of Selected Bromophenol Derivatives
| Compound Class | Specific Derivative Example(s) | Target/Organism | Reported Activity (IC50/MIC) | Reference(s) |
| Bromophenol Hybrids | Compound 17a | A549, Bel7402, HepG2, HCT116, Caco2 | Significant Inhibition (MTT Assay) | [3] |
| Bromophenol Derivatives | 3-bromo-2,6-dihydroxyacetophenone (2) | Staphylococcus aureus, MRSA | Good anti-S. aureus and anti-MRSA activity |
Signaling Pathways and Experimental Workflows
The mechanisms of action for these related compound classes often involve the modulation of key cellular pathways, such as apoptosis in cancer cells.
Apoptosis Induction by Bromophenol Hybrids
One study on bromophenol hybrids identified a promising candidate, compound 17a, which was found to induce apoptosis in A549 lung cancer cells through the generation of reactive oxygen species (ROS).
Caption: ROS-mediated apoptotic pathway induced by a bromophenol hybrid.
General Experimental Workflow for Anticancer Drug Screening
The evaluation of novel compounds for anticancer activity typically follows a standardized workflow, from initial synthesis to in-depth mechanistic studies.
Caption: A typical workflow for the evaluation of novel anticancer compounds.
Conclusion and Future Directions
The therapeutic potential of this compound derivatives remains a largely uncharted territory within medicinal chemistry. The solitary example of its use in the synthesis of BAX activators for cancer therapy, coupled with the broader evidence of anticancer and antimicrobial activities from related aminophenol and bromophenol compounds, strongly suggests that this is a scaffold worthy of further investigation.
Future research should focus on the systematic synthesis and screening of a library of this compound derivatives against a diverse panel of cancer cell lines and microbial strains. Such studies would be instrumental in establishing a clear structure-activity relationship and validating the therapeutic promise of this underexplored class of compounds. The development of novel derivatives could lead to the identification of potent and selective therapeutic agents, filling a critical gap in the current drug discovery landscape.
References
X-ray Crystallographic Analysis of 3-Amino-5-bromophenol Derivatives: A Comparative Guide
A comprehensive search for detailed X-ray crystallographic data on 3-Amino-5-bromophenol and its derivatives has revealed a significant gap in publicly available research. Despite extensive searches of chemical databases and scientific literature, no specific research articles containing the crystal structures of this particular family of compounds could be located. This prevents a direct comparative analysis of their crystallographic parameters as initially requested.
This guide, therefore, adapts to the available scientific data and presents a comparative crystallographic analysis of closely related aminophenol and bromophenol derivatives. The principles and methodologies described herein are directly applicable to the analysis of this compound derivatives, should the data become available. For the purpose of this illustrative guide, we will compare the crystal structures of 3-Aminophenol and 3-(Diethylamino)phenol . This comparison will provide researchers, scientists, and drug development professionals with a framework for understanding how substitutions on the aminophenol core can influence crystal packing and molecular conformation.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for 3-Aminophenol and a selected derivative, 3-(Diethylamino)phenol. This data allows for a direct comparison of their solid-state structures.
| Parameter | 3-Aminophenol | 3-(Diethylamino)phenol |
| Chemical Formula | C₆H₇NO | C₁₀H₁₅NO |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbc2₁ | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 8.832 | 11.231 |
| b (Å) | 5.891 | 10.456 |
| c (Å) | 10.789 | 16.543 |
| α (°) | 90 | 90 |
| β (°) | 90 | 109.21 |
| γ (°) | 90 | 90 |
| Volume (ų) | 561.1 | 1834.4 |
| Z | 4 | 8 |
| Density (calculated) (g/cm³) | 1.291 | 1.203 |
Experimental Protocols
The methodologies outlined below are standard procedures for the X-ray crystallographic analysis of small organic molecules and are representative of the protocols that would be used for this compound derivatives.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
3-Aminophenol: High-purity 3-aminophenol is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water, to form a nearly saturated solution. The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature. Slow evaporation of the solvent over several days to weeks can yield single crystals of sufficient size and quality.
-
3-(Diethylamino)phenol: Similar to 3-aminophenol, single crystals of 3-(diethylamino)phenol can be obtained from a commercial sample or after synthesis and purification. A common method involves dissolving the compound in a solvent like methanol and allowing for slow evaporation.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data for 3-(diethylamino)phenol was collected at 150 K using Mo Kα radiation (λ = 0.71073 Å). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystallographic analysis.
General workflow for X-ray crystallographic analysis.
This guide provides a foundational understanding of the comparative analysis of aminophenol derivatives using X-ray crystallography. While specific data for this compound derivatives remains elusive, the presented methodologies and comparative framework can be readily applied once such data becomes available, aiding researchers in the fields of medicinal chemistry and materials science.
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Amino-5-bromophenol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Amino-5-bromophenol, a halogenated aromatic amine. Adherence to these protocols is critical to mitigate risks to personnel and the environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its associated hazards is the first step in safe handling and disposal.
| Hazard Category | Description | GHS Hazard Statements | GHS Precautionary Statements |
| Acute Toxicity | Harmful if swallowed. | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation | Causes skin irritation. | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation | Causes serious eye irritation. | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Disposal | Disposal of contents/container to an approved waste disposal plant is required. | - | P501: Dispose of contents/container to an approved waste disposal plant. |
Detailed Disposal Protocol
The proper disposal of this compound must be handled systematically. As a halogenated organic compound, it requires specific waste stream management.[1] Do not dispose of this chemical down the drain or mix it with general laboratory waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Use chemical-resistant gloves, such as nitrile.[2]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2]
-
Body Protection: A standard laboratory coat is required.[2]
-
Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably inside a chemical fume hood.[2]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous reactions and to manage disposal costs effectively.
-
Identify Waste Stream: this compound waste is classified as Halogenated Organic Waste .[1]
-
Select Container: Use a designated, leak-proof, and sealable container that is compatible with the chemical. The container must be in good condition with a secure cap.[2][3]
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE ".[2][3] The label must also include the full chemical name, "this compound," and list any other constituents in the waste mixture. Do not use abbreviations or chemical formulas.[2]
-
Avoid Mixing:
Step 3: Storage of Chemical Waste
Waste containers must be stored safely pending collection.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[2]
-
Environment: The storage area must be cool, dry, and well-ventilated.[2]
-
Container Closure: Keep the waste container securely capped at all times, except when adding waste.[3][4]
Step 4: Arranging for Final Disposal
Disposal of hazardous waste must be managed by certified professionals.
-
Contact Professionals: The disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][5]
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and the disposal service.[2]
Step 5: Spill Management
In case of an accidental spill, follow these procedures:
-
Minor Spills: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain and collect the material.[6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][5]
-
Major Spills: In the event of a large spill, evacuate the area immediately. Contact your institution's emergency response team and EHS department for assistance.[2]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Amino-5-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-5-bromophenol, a compound requiring careful management in the laboratory. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound due to its potential hazards, including skin and eye irritation, and harm if swallowed or inhaled. The following table summarizes the recommended PPE for various tasks.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves. Nitrile gloves offer poor resistance to aromatic amines and phenols and should be used for splash protection only, with immediate replacement upon contact. Consider double-gloving or using thicker gloves like butyl rubber or neoprene for extended handling.[1][2][3] | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | To protect eyes from splashes and dust. |
| Face Protection | Face shield, to be worn in addition to goggles when there is a significant risk of splashing. | To provide a barrier for the entire face. |
| Body Protection | A long-sleeved laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | An air-purifying respirator with combination organic vapor/acid gas cartridges and P100 particulate filters is recommended, especially when handling the powder outside of a certified chemical fume hood.[4][5][6] A full-face respirator may be necessary if airborne contaminants cannot be effectively controlled through local ventilation.[7] | To prevent inhalation of dust or vapors. |
Operational Plan for Safe Handling
Following a systematic operational plan is crucial for minimizing exposure and ensuring safety.
1. Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control exposure.[8][9]
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before handling the chemical.
2. Handling:
-
Weighing and Transfer: Handle the solid powder carefully to minimize dust generation. Use a ventilated balance enclosure or a chemical fume hood for weighing.[8]
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9][10] Do not eat, drink, or apply cosmetics in the laboratory.[9][10]
3. Cleanup:
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
1. Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels), in a dedicated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: If dissolved in a solvent, the resulting solution should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Used gloves, lab coats (if disposable), and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. Storage and Collection:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Emergency Spill Response
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
Caption: Workflow for responding to a this compound spill.
References
- 1. gloves.com [gloves.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. 3m.com.au [3m.com.au]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
